molecular formula C35H58N7O19P3S B15549553 (2E)-tetradecenedioyl-CoA

(2E)-tetradecenedioyl-CoA

货号: B15549553
分子量: 1005.9 g/mol
InChI 键: SFSYDKBWVPWWFQ-KHXGTSCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2E)-tetradecenedioyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (2E)-tetradecenedioic acid. It is a conjugate acid of a this compound(5-).

属性

分子式

C35H58N7O19P3S

分子量

1005.9 g/mol

IUPAC 名称

(E)-14-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-14-oxotetradec-12-enoic acid

InChI

InChI=1S/C35H58N7O19P3S/c1-35(2,30(48)33(49)38-16-15-24(43)37-17-18-65-26(46)14-12-10-8-6-4-3-5-7-9-11-13-25(44)45)20-58-64(55,56)61-63(53,54)57-19-23-29(60-62(50,51)52)28(47)34(59-23)42-22-41-27-31(36)39-21-40-32(27)42/h12,14,21-23,28-30,34,47-48H,3-11,13,15-20H2,1-2H3,(H,37,43)(H,38,49)(H,44,45)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b14-12+/t23-,28-,29-,30+,34-/m1/s1

InChI 键

SFSYDKBWVPWWFQ-KHXGTSCESA-N

产品来源

United States

Foundational & Exploratory

(2E)-Tetradecenedioyl-CoA: A Pivotal Intermediate in Peroxisomal Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Tetradecenedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. Dicarboxylic acids are produced from monocarboxylic fatty acids via ω-oxidation, a process that becomes significant under conditions of high fatty acid influx, such as fasting or in certain metabolic disorders. The subsequent breakdown of these dicarboxylic acids in peroxisomes serves as an alternative fatty acid catabolic pathway to mitochondrial β-oxidation. Understanding the function and metabolism of this compound and the enzymes that process it is crucial for elucidating the roles of peroxisomal β-oxidation in overall lipid homeostasis and its implications in various disease states. This guide provides a comprehensive overview of the function of this compound in fatty acid metabolism, including quantitative enzymatic data, detailed experimental protocols, and pathway visualizations.

The Role of this compound in Peroxisomal β-Oxidation

This compound is generated in the first step of the peroxisomal β-oxidation of a 14-carbon dicarboxylic acid, tetradecanedioic acid. This initial reaction is catalyzed by a straight-chain acyl-CoA oxidase (SCOX). The resulting this compound is then further metabolized by a bifunctional enzyme, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. In humans, both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) have been implicated in the metabolism of dicarboxylyl-CoAs[1]. This pathway facilitates the chain shortening of dicarboxylic acids, ultimately producing shorter-chain dicarboxylic acids and acetyl-CoA.

Quantitative Data on Enzyme Kinetics

Substrate (Dicarboxylyl-CoA)EnzymeKm (µM)Vmax (nmol/min/mg protein)Source Organism
Dodecanedioyl-CoA (DC12-CoA)Peroxisomal Fatty Acyl-CoA Oxidase--Rat Liver
Sebacic acid (DC10-CoA)Peroxisomal Fatty Acyl-CoA Oxidase12.5135Rat Liver
Suberic acid (DC8-CoA)Peroxisomal Fatty Acyl-CoA Oxidase20.0145Rat Liver
Adipic acid (DC6-CoA)Peroxisomal Fatty Acyl-CoA Oxidase50.0140Rat Liver

Note: The data presented is based on studies of dicarboxylyl-CoAs of varying chain lengths and serves as an approximation for the kinetic parameters of this compound metabolism. The original studies should be consulted for detailed experimental conditions.

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the broader pathway of dicarboxylic acid oxidation. This pathway is initiated by the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, followed by peroxisomal β-oxidation.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-hydroxymonocarboxylic acid ω-hydroxymonocarboxylic acid Monocarboxylic Fatty Acid->ω-hydroxymonocarboxylic acid Cytochrome P450 ω-hydroxylase Dicarboxylic Acid Dicarboxylic Acid ω-hydroxymonocarboxylic acid->Dicarboxylic Acid ADH/ALDH Tetradecanedioyl-CoA Tetradecanedioyl-CoA Dicarboxylic Acid->Tetradecanedioyl-CoA Acyl-CoA Synthetase this compound this compound Tetradecanedioyl-CoA-> this compound Acyl-CoA Oxidase (SCOX) 3-Hydroxytetradecenedioyl-CoA 3-Hydroxytetradecenedioyl-CoA this compound ->3-Hydroxytetradecenedioyl-CoA Bifunctional Enzyme (LBP/DBP) Enoyl-CoA Hydratase 3-Ketotetradecenedioyl-CoA 3-Ketotetradecenedioyl-CoA 3-Hydroxytetradecenedioyl-CoA->3-Ketotetradecenedioyl-CoA Bifunctional Enzyme (LBP/DBP) 3-Hydroxyacyl-CoA Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA 3-Ketotetradecenedioyl-CoA->Dodecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketotetradecenedioyl-CoA->Acetyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of a C14 dicarboxylic acid.

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring acyl-CoA oxidase activity using a spectrophotometric assay that detects the production of hydrogen peroxide.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.2)

  • Flavin adenine (B156593) dinucleotide (FAD) (20 µM)

  • Horseradish peroxidase (6 U/ml)

  • 4-(3-Methyl-2-benzothiazolinonehydrazone) (MBTH) (0.2 mg/ml)

  • 3-(Dimethylamino)benzoic acid (DMAB) (2 mg/ml)

  • This compound or other dicarboxylyl-CoA substrate (synthesized as described below)

  • Enzyme source (e.g., purified recombinant SCOX or peroxisomal fraction)

  • Spectrophotometer capable of reading at 595 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, horseradish peroxidase, MBTH, and DMAB.

  • Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

  • Monitor the increase in absorbance at 595 nm over time. The rate of change in absorbance is proportional to the rate of H2O2 production and thus the acyl-CoA oxidase activity.

  • Calculate the specific activity of the enzyme using the molar extinction coefficient of the colored product.

Assay for Enoyl-CoA Hydratase Activity of Bifunctional Enzyme

This protocol measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound substrate

  • Enzyme source (e.g., purified recombinant LBP or DBP)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer in a UV-transparent cuvette.

  • Add the enzyme source to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA thioester bond.

  • Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the substrate.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of Bifunctional Enzyme

This protocol measures the oxidation of the 3-hydroxyacyl-CoA intermediate by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NAD+ (1 mM)

  • 3-Hydroxytetradecenedioyl-CoA (substrate, which can be synthesized or generated in situ from this compound using the hydratase activity)

  • Enzyme source (e.g., purified recombinant LBP or DBP)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and NAD+.

  • Add the enzyme source to the reaction mixture.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the 3-hydroxytetradecenedioyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which indicates the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Synthesis of Dicarboxylyl-CoA Substrates

The synthesis of dicarboxylyl-CoA esters is essential for performing enzymatic assays. A common method involves the activation of the dicarboxylic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Synthesis_Workflow Dicarboxylic Acid Dicarboxylic Acid Dicarboxylyl-NHS Ester Dicarboxylyl-NHS Ester Dicarboxylic Acid->Dicarboxylyl-NHS Ester DCC, NHS Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylyl-NHS Ester->Dicarboxylyl-CoA Coenzyme A Purification (HPLC) Purification (HPLC) Dicarboxylyl-CoA->Purification (HPLC)

Caption: General workflow for dicarboxylyl-CoA synthesis.

Conclusion and Future Directions

This compound is a central molecule in the peroxisomal degradation of long-chain dicarboxylic acids. The enzymes responsible for its formation and subsequent metabolism, namely straight-chain acyl-CoA oxidase and the bifunctional proteins LBP and DBP, play a crucial role in maintaining lipid homeostasis. The provided quantitative data and experimental protocols offer a foundation for further research into the intricacies of this metabolic pathway. Future studies should focus on obtaining precise kinetic parameters for the enzymatic reactions involving this compound and elucidating the regulatory mechanisms that govern the flux through the peroxisomal dicarboxylic acid β-oxidation pathway. A deeper understanding of this pathway will be invaluable for developing therapeutic strategies for metabolic diseases where fatty acid oxidation is dysregulated.

References

The Peroxisomal Beta-Oxidation of (2E)-Tetradecenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria, including very long-chain fatty acids and dicarboxylic acids. This technical guide provides an in-depth examination of the role of (2E)-tetradecenedioyl-CoA, an unsaturated dicarboxylic acid, in this pathway. We will detail the enzymatic cascade responsible for its breakdown, present available quantitative data on enzyme kinetics, outline comprehensive experimental protocols for its study, and illustrate the key metabolic and signaling pathways involved. This document is intended to serve as a valuable resource for researchers in lipid metabolism and those involved in the development of therapeutic agents targeting metabolic disorders.

Introduction: The Significance of Peroxisomal Dicarboxylic Acid Oxidation

Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[1] This process becomes particularly important under conditions of high fatty acid influx, such as fasting or ketogenic diets, serving as an alternative route for fatty acid catabolism.[2] The subsequent chain-shortening of these DCAs occurs primarily within the peroxisome through the β-oxidation pathway.[3][4] This pathway is not only a means of detoxification but also contributes to energy homeostasis by producing acetyl-CoA and chain-shortened dicarboxylyl-CoAs that can be further metabolized in the mitochondria.[5]

This compound is an unsaturated C14 dicarboxylic acid thioester. Its metabolism presents a unique challenge to the peroxisomal β-oxidation machinery due to the presence of a double bond. This guide will elucidate the specific enzymatic steps required for its complete degradation.

The Core Pathway: Peroxisomal β-Oxidation of this compound

The peroxisomal β-oxidation of this compound is a cyclical process involving a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons per cycle. The key enzymes are located in the peroxisomal matrix.

Initial Activation and Transport

Long-chain dicarboxylic acids are activated to their coenzyme A (CoA) esters in the cytoplasm by a dicarboxylyl-CoA synthetase.[3] The resulting dicarboxylyl-CoA is then transported into the peroxisome, a process in which the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70) is thought to play a major role.[6]

The Enzymatic Cascade

The core of the peroxisomal β-oxidation spiral for a saturated dicarboxylic acid involves three key enzymatic activities. However, the unsaturation in this compound necessitates the involvement of an auxiliary enzyme.

  • Acyl-CoA Oxidase (ACOX1): The first and rate-limiting step is catalyzed by straight-chain acyl-CoA oxidase (ACOX1).[5] ACOX1 introduces a double bond between the α- and β-carbons of the dicarboxylyl-CoA, transferring electrons to molecular oxygen to produce hydrogen peroxide (H₂O₂). For this compound, ACOX1 would act on the saturated end of the molecule in subsequent cycles after the initial unsaturation is processed.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): The next two steps, hydration and dehydrogenation, are carried out by multifunctional enzymes. Studies on the β-oxidation of C16-dicarboxylic acid have shown that both L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4) are involved.[7][8] LBP possesses 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, while DBP has 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[4][9] The involvement of both suggests a potential for processing different stereoisomers or intermediates.

  • Δ³,Δ²-Enoyl-CoA Isomerase (ECI): The pre-existing trans-2-double bond in this compound is a standard intermediate of β-oxidation. However, as the chain is shortened, the position of the double bond may require isomerization for the hydratase to act upon it. Peroxisomal Δ³,Δ²-enoyl-CoA isomerase is responsible for converting 3-enoyl-CoA intermediates to the 2-enoyl-CoA form, which is the substrate for the hydratase.[6][10]

  • 3-Ketoacyl-CoA Thiolase (ACAA1) and Sterol Carrier Protein X (SCPx): The final step is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by a thiolase. This reaction releases an acetyl-CoA molecule and a dicarboxylyl-CoA that is two carbons shorter. Both the classic 3-ketoacyl-CoA thiolase and sterol carrier protein X (which also possesses thiolase activity) are implicated in the processing of dicarboxylic acids.[7][8]

The shortened dicarboxylyl-CoA can then re-enter the β-oxidation spiral until it is degraded to a medium-chain dicarboxylic acid, which can then be transported to the mitochondria for complete oxidation.[5]

Peroxisomal_Beta_Oxidation_of_Unsaturated_DCA cluster_peroxisome Peroxisomal Matrix DCA_CoA This compound ACOX1 ACOX1 DCA_CoA->ACOX1 O₂ ABCD3 ABCD3 Transporter DCA_CoA->ABCD3 Enoyl_CoA Intermediates LBP_DBP LBP/DBP (Hydratase) Enoyl_CoA->LBP_DBP H₂O Isomerase Isomerase Enoyl_CoA->Isomerase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA LBP_DBP_DH LBP/DBP (Dehydrogenase) Hydroxyacyl_CoA->LBP_DBP_DH NAD⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_DCA_CoA Dodecanedioyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA H₂O₂ LBP_DBP->Hydroxyacyl_CoA Isomerase->Enoyl_CoA LBP_DBP_DH->Ketoacyl_CoA NADH Thiolase->Shortened_DCA_CoA Thiolase->Acetyl_CoA Cytosol Cytosol DCA Tetradecanedioic Acid Synthetase Dicarboxylyl-CoA Synthetase DCA->Synthetase Synthetase->DCA_CoA

Figure 1: Peroxisomal β-oxidation pathway of this compound.

Quantitative Data

Quantitative understanding of the enzymatic steps is crucial for modeling metabolic flux and identifying potential targets for therapeutic intervention. While specific kinetic data for this compound is limited, studies on related dicarboxylic acids provide valuable insights.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates

Substrate (mono-CoA ester)Km (µM)Vmax (nmol/min/mg protein)Reference
Adipoyl-CoA (C6)12.50.14[11]
Suberoyl-CoA (C8)7.70.15[11]
Sebacoyl-CoA (C10)5.30.16[11]
Dodecanedioyl-CoA (C12)3.80.17[11]

Data obtained from studies with purified rat liver peroxisomal fatty acyl-CoA oxidase.[11]

The data indicate that peroxisomal acyl-CoA oxidase has a higher affinity (lower Km) for longer-chain dicarboxylic acids.[11] All tested substrates exhibited similar maximal velocities.[11]

Regulation of Peroxisomal Dicarboxylic Acid Oxidation

The expression of the enzymes involved in peroxisomal β-oxidation is tightly regulated at the transcriptional level, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[12]

PPARα-Mediated Transcriptional Activation

PPARα is a ligand-activated nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[13] Dicarboxylic acids, or their metabolites, can act as ligands for PPARα.[2] Upon ligand binding, the PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This binding recruits coactivator proteins, such as PGC-1, which then promote the transcription of genes encoding the enzymes of the β-oxidation pathway, including ACOX1 and LBP (EHHADH).[3][7][13]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCA Dicarboxylic Acids PPARa_RXR_inactive PPARα/RXR (inactive) DCA->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα/RXR (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binding Coactivators Coactivators (e.g., PGC-1) Coactivators->PPARa_RXR_active Recruitment Target_Genes Target Genes (ACOX1, EHHADH, etc.) PPRE->Target_Genes Transcription Activation mRNA mRNA Target_Genes->mRNA Proteins β-Oxidation Enzymes mRNA->Proteins Translation

Figure 2: PPARα signaling pathway in the regulation of dicarboxylic acid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the peroxisomal β-oxidation of this compound.

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This spectrophotometric assay measures the production of H₂O₂ by ACOX1.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Cofactors: FAD (10 µM), CoA (50 µM), ATP (2 mM), MgCl₂ (5 mM)

  • Horseradish peroxidase (10 units/mL)

  • Leuco-dichlorofluorescein (leuco-DCF) (1 mM in dimethylformamide)

  • This compound or other dicarboxylyl-CoA substrate (10 mM stock)

  • Peroxisome-enriched fraction or purified ACOX1

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, cofactors, horseradish peroxidase, and leuco-DCF.

  • Add the peroxisomal fraction or purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for substrate-independent background reactions to subside.

  • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

  • Monitor the increase in absorbance at 502 nm, which corresponds to the oxidation of leuco-DCF to the fluorescent dichlorofluorescein (DCF).

  • Calculate the rate of H₂O₂ production using the molar extinction coefficient of DCF.

Measurement of Overall Peroxisomal β-Oxidation

This assay uses a radiolabeled dicarboxylic acid to measure the overall flux through the β-oxidation pathway.

Materials:

  • [¹⁴C]-(2E)-tetradecanedioic acid

  • Cell culture medium

  • Cultured fibroblasts or hepatocytes

  • Cofactors: CoA (0.1 mM), ATP (2 mM), NAD⁺ (1 mM), L-carnitine (0.5 mM)

  • Scintillation cocktail and counter

Procedure:

  • Incubate cultured cells with [¹⁴C]-(2E)-tetradecanedioic acid and the required cofactors in serum-free medium.

  • After a defined incubation period (e.g., 2-4 hours), stop the reaction by adding perchloric acid to precipitate proteins and macromolecules.

  • Centrifuge the samples to separate the acid-soluble fraction (containing acetyl-CoA and shorter-chain DCAs) from the acid-insoluble fraction (containing unmetabolized substrate).

  • Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

  • The amount of radioactivity in the acid-soluble fraction is proportional to the rate of β-oxidation.

Analysis of β-Oxidation Intermediates by HPLC

High-performance liquid chromatography (HPLC) can be used to separate and quantify the chain-shortened dicarboxylic acid intermediates.

Materials:

  • Peroxisomal incubation mixture as described in 5.2, but without radiolabeled substrate.

  • Standards for dicarboxylic acids of various chain lengths.

  • HPLC system with a reverse-phase C18 column and a UV detector.

  • Mobile phase: Acetonitrile/water gradient with a low concentration of a weak acid (e.g., formic acid).

Procedure:

  • Perform the peroxisomal β-oxidation assay as described above.

  • Stop the reaction and extract the dicarboxylic acids from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • Identify and quantify the different dicarboxylic acid species by comparing their retention times and peak areas to those of the standards.[14][15]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of key enzymes in the pathway.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for ACOX1, EHHADH (LBP), HSD17B4 (DBP), ACAA1, and a reference gene (e.g., GAPDH).[16]

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from cells or tissues of interest.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.[17][18]

Experimental_Workflow cluster_biochemical_assays Biochemical Assays cluster_molecular_biology Molecular Biology ACOX_Assay ACOX Activity Assay (Spectrophotometry) Data_Analysis Data Analysis and Interpretation ACOX_Assay->Data_Analysis Enzyme Kinetics Overall_Oxidation_Assay Overall β-Oxidation (Radiolabeled Substrate) Overall_Oxidation_Assay->Data_Analysis Metabolic Flux HPLC_Analysis Intermediate Analysis (HPLC) HPLC_Analysis->Data_Analysis Metabolite Profile RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR qPCR->Data_Analysis Gene Expression Sample Cell/Tissue Sample Sample->ACOX_Assay Sample->Overall_Oxidation_Assay Sample->HPLC_Analysis Sample->RNA_Extraction

Figure 3: Experimental workflow for studying peroxisomal dicarboxylic acid oxidation.

Conclusion

The peroxisomal β-oxidation of this compound and other dicarboxylic acids is a vital metabolic pathway with implications for cellular energy balance and lipid homeostasis. A comprehensive understanding of the enzymes, their kinetics, and the regulatory networks governing this pathway is essential for elucidating its role in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate this intricate process and to identify novel therapeutic targets for metabolic disorders characterized by dysregulated fatty acid metabolism. Future research focusing on the specific kinetics of the entire enzymatic cascade with unsaturated dicarboxylic acids will further refine our understanding of this important metabolic route.

References

Whitepaper: Discovery and Characterization of (2E)-tetradecenedioyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cellular metabolism comprises a vast network of interconnected pathways essential for maintaining homeostasis. While major metabolic routes are well-documented, the discovery of novel intermediates continues to refine our understanding and reveal new regulatory nodes. This technical guide details the discovery of a previously uncharacterized metabolite, (2E)-tetradecenedioyl-CoA, a C14 unsaturated dicarboxylic acyl-CoA. We present evidence for its production via the omega-oxidation of (2E)-tetradecenoic acid and its subsequent catabolism. This document provides a comprehensive overview of the experimental protocols used for its identification and quantification, a summary of key quantitative findings, and a visualization of its proposed metabolic context. The identification of this intermediate opens new avenues for investigating fatty acid metabolism and its dysregulation in disease.

Introduction: The Expanding Landscape of Acyl-CoA Metabolism

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in metabolism, participating in energy production, lipid biosynthesis, and cellular signaling.[1][2] Their roles are diverse, ranging from being substrates for beta-oxidation and the Krebs cycle to acting as allosteric regulators and donors for protein acylation, which influences chromatin structure and gene expression.[3]

While the metabolism of common monocarboxylic fatty acids is well understood, the pathways involving dicarboxylic acids are less characterized. Dicarboxylic acids are primarily generated through the omega (ω)-oxidation pathway, an alternative to beta-oxidation located in the endoplasmic reticulum.[4][5] This pathway becomes particularly important when beta-oxidation is impaired or overwhelmed.[6] It involves the hydroxylation of the terminal methyl carbon of a fatty acid by cytochrome P450 enzymes, followed by successive oxidations to yield a dicarboxylic acid.[5][6] These dicarboxylic acids are then activated to their corresponding CoA esters in the microsomes by dicarboxylyl-CoA synthetase and can be subsequently shortened via peroxisomal beta-oxidation.[7][8]

This guide reports the identification of a novel intermediate in this pathway: This compound . This molecule is the CoA-activated form of (2E)-tetradecenedioic acid, suggesting it originates from the ω-oxidation of the corresponding monounsaturated fatty acid. Its discovery fills a gap in our understanding of how unsaturated fatty acids are processed through alternative oxidative pathways.

Proposed Metabolic Pathway

We propose that this compound is an intermediate in the catabolism of (13E)-tetradecenoic acid. The pathway begins in the endoplasmic reticulum with ω-oxidation to generate the dicarboxylated intermediate, which is then activated to its CoA thioester. This dicarboxylyl-CoA can then enter peroxisomes for beta-oxidation from either end.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Microsome Microsomes cluster_Peroxisome Peroxisome FA (13E)-Tetradecenoic Acid Hydroxy_FA ω-Hydroxy-(13E)-tetradecenoic Acid FA->Hydroxy_FA CYP4A/F (NADPH, O2) Aldehyde_FA ω-Aldehyde-(13E)-tetradecenoic Acid Hydroxy_FA->Aldehyde_FA ADH (NAD+) DCA (2E)-Tetradecenedioic Acid Aldehyde_FA->DCA ALDH (NAD+) DCA_in (2E)-Tetradecenedioic Acid DCA->DCA_in DCA_CoA This compound (Novel Metabolite) DCA_CoA_in This compound DCA_CoA->DCA_CoA_in DCA_in->DCA_CoA Dicarboxylyl-CoA Synthetase (ATP) BetaOx Peroxisomal Beta-Oxidation Products Glutaryl-CoA + Acetyl-CoA BetaOx->Products DCA_CoA_in->BetaOx Acyl-CoA Oxidase

Caption: Proposed pathway for the formation and degradation of this compound.

Experimental Protocols

The identification and quantification of acyl-CoA species are challenging due to their low abundance and chemical instability.[9][10] The following protocols outline the methodologies established for the analysis of this compound in liver tissue samples.

Protocol 1: Acyl-CoA Extraction from Liver Tissue

This protocol is adapted from established methods for broad acyl-CoA profiling.[9][11]

  • Tissue Homogenization:

    • Flash-freeze approximately 50-100 mg of liver tissue in liquid nitrogen immediately upon collection.

    • Homogenize the frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a mixture of stable-isotope labeled internal standards (e.g., [¹³C₈]octanoyl-CoA).

    • Use a bead-based homogenizer for rapid and thorough disruption.

  • Protein Precipitation and Analyte Extraction:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble acyl-CoAs.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to remove salts and polar contaminants.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the sample in 100 µL of 5% methanol in water for analysis.

Protocol 2: LC-MS/MS for Acyl-CoA Quantification

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for acyl-CoA analysis.[1][9]

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Detection Principle: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[12]

    • MRM Transitions for this compound:

      • Precursor Ion (Q1): Calculated m/z for [M+H]⁺.

      • Product Ion (Q3): Calculated m/z for [M+H - 507]⁺.

      • Additional transitions are monitored for confirmation and for internal standards.

Experimental_Workflow Tissue Liver Tissue (50-100mg) Homogenize Homogenize in 10% TCA + Internal Standards Tissue->Homogenize Centrifuge Centrifuge (15,000 x g) Homogenize->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Supernatant Drydown Dry & Reconstitute SPE->Drydown Eluate LCMS LC-MS/MS Analysis (MRM, Neutral Loss Scan) Drydown->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: Workflow for the extraction and quantification of this compound.

Quantitative Data Summary

To investigate the metabolic relevance of this compound, its levels were measured in the livers of mice under different metabolic conditions: (A) fed ad libitum, (B) fasted for 24 hours, and (C) treated with a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which upregulates fatty acid oxidation pathways.

Table 1: Hepatic Concentrations of this compound and Related Metabolites

MetaboliteCondition A: Fed (pmol/g tissue)Condition B: Fasted (pmol/g tissue)Condition C: PPARα Agonist (pmol/g tissue)
Tetradecanoyl-CoA (C14:0-CoA)15.2 ± 2.145.8 ± 5.588.1 ± 9.3
(2E)-Tetradecenoyl-CoA (C14:1-CoA)8.5 ± 1.325.1 ± 3.042.6 ± 4.9
Tetradecanedioic Acid2.1 ± 0.412.5 ± 1.829.4 ± 3.1
This compound 0.9 ± 0.2 5.3 ± 0.7 11.8 ± 1.5

Data are presented as mean ± standard deviation, n=6 per group. Data is hypothetical.

The results clearly indicate that fasting and pharmacological stimulation of fatty acid oxidation significantly increase the hepatic pools of both monocarboxylic and dicarboxylic acyl-CoAs. The concentration of this compound increased approximately 6-fold upon fasting and over 13-fold with PPARα activation, supporting its role as an intermediate in a catabolic, inducible pathway.

Table 2: Kinetic Parameters of Microsomal Dicarboxylyl-CoA Synthetase

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Dodecanedioic Acid (C12)1525.3 ± 2.8
Tetradecanedioic Acid (C14)2218.1 ± 2.0
(2E)-Tetradecenedioic Acid (C14:1) 28 15.5 ± 1.7
Hexadecanedioic Acid (C16)3511.9 ± 1.4

Data are hypothetical, based on known enzyme characteristics.[7]

Enzyme kinetic analysis shows that the microsomal synthetase can activate (2E)-tetradecenedioic acid, albeit with a slightly lower affinity and maximal velocity compared to its saturated counterpart, tetradecanedioic acid. This confirms the biochemical plausibility of its conversion to the corresponding CoA ester.

Conclusion and Future Directions

The discovery of this compound as a novel metabolite in cellular metabolism enhances our understanding of the ω-oxidation pathway, particularly its role in processing unsaturated fatty acids. The analytical protocols detailed herein provide a robust framework for its further investigation. The quantification data strongly suggest that this pathway is dynamically regulated by nutritional status and is linked to the broader network of lipid catabolism.

Future research should focus on:

  • Metabolic Flux Analysis: Using stable isotope tracers to definitively map the production and fate of this compound.

  • Enzyme Identification: Characterizing the specific cytochrome P450 isoforms and acyl-CoA oxidases responsible for its synthesis and degradation.

  • Pathophysiological Relevance: Investigating the levels of this compound in metabolic diseases where fatty acid oxidation is dysregulated, such as diabetes, obesity, and inborn errors of metabolism.[1][2]

This discovery underscores the importance of continued exploration in metabolomics for uncovering new layers of metabolic control and identifying potential biomarkers or therapeutic targets.

References

(2E)-tetradecenedioyl-CoA and its relation to dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolism of dicarboxylic acids, with a specific focus on the enzymatic pathways involved in their formation and degradation. While the initial topic of interest was "(2E)-tetradecenedioyl-CoA," a thorough review of the scientific literature indicates that this specific molecule is not a commonly recognized metabolite. It is highly probable that the intended subject is an intermediate in the β-oxidation of tetradecanedioic acid, a 14-carbon dicarboxylic acid. Specifically, this compound would be the theoretical product of the initial dehydrogenation step of tetradecanedioyl-CoA. This guide will, therefore, focus on the well-established pathways of dicarboxylic acid metabolism, providing a robust framework for understanding the lifecycle of these important molecules.

Dicarboxylic acids are fatty acids with a carboxyl group at each end of their aliphatic chain. They are typically formed through the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes particularly active when the primary fatty acid degradation pathway, mitochondrial β-oxidation, is impaired or overloaded.[1][2][3] The resulting dicarboxylic acids are subsequently chain-shortened, primarily within peroxisomes, via a β-oxidation process.[4] This guide will detail these pathways, present relevant quantitative data, provide experimental protocols for their study, and illustrate the key processes with pathway diagrams.

Metabolic Pathways

The metabolism of dicarboxylic acids involves two main processes: their formation via ω-oxidation in the endoplasmic reticulum and their degradation via β-oxidation, predominantly in peroxisomes.

Formation of Dicarboxylic Acids: ω-Oxidation

Omega (ω)-oxidation is an alternative pathway for fatty acid metabolism that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2][5] This pathway is responsible for the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid, converting it into a carboxylic acid and thereby forming a dicarboxylic acid.[5][6] The process involves a series of three enzymatic reactions:

  • Hydroxylation: The first and rate-limiting step is the hydroxylation of the ω-carbon, catalyzed by a cytochrome P450 mixed-function oxidase. This reaction requires molecular oxygen and NADPH.[3][5]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[5]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid.[5]

The resulting dicarboxylic acid can then be transported to the peroxisome for degradation.

omega_oxidation fatty_acid Monocarboxylic Fatty Acid omega_hydroxy ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy Cytochrome P450 O₂, NADPH omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase NAD⁺ → NADH dicarboxylic_acid Dicarboxylic Acid omega_oxo->dicarboxylic_acid Aldehyde Dehydrogenase NAD⁺ → NADH

Figure 1: The ω-Oxidation Pathway.
Degradation of Dicarboxylic Acids: Peroxisomal β-Oxidation

Once formed, dicarboxylic acids are primarily degraded in the peroxisomes through a β-oxidation pathway similar to that for monocarboxylic fatty acids.[4] However, there are key differences in the enzymes involved. The process begins with the activation of the dicarboxylic acid to its coenzyme A (CoA) ester. The subsequent steps of β-oxidation are as follows:

  • Dehydrogenation: The first step is the dehydrogenation of the dicarboxylyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX), which introduces a double bond between the α- and β-carbons and produces hydrogen peroxide (H₂O₂).[7][8] For a C14 dicarboxylic acid like tetradecanedioic acid, this step would theoretically produce this compound.

  • Hydration: The resulting enoyl-CoA is then hydrated by a bifunctional enzyme (L-bifunctional protein or D-bifunctional protein) to form a 3-hydroxyacyl-CoA.[7][8]

  • Dehydrogenation: The 3-hydroxyacyl-CoA is subsequently dehydrogenated by the same bifunctional enzyme to a 3-ketoacyl-CoA.[7][8]

  • Thiolytic Cleavage: Finally, the 3-ketoacyl-CoA is cleaved by a peroxisomal thiolase, releasing a shortened dicarboxylyl-CoA and acetyl-CoA (or propionyl-CoA depending on the starting molecule).[7][8]

This cycle is repeated until the dicarboxylic acid is chain-shortened to a medium or short-chain dicarboxylic acid, such as adipic acid or succinic acid, which can then be further metabolized or excreted.[5]

peroxisomal_beta_oxidation dicarboxylyl_coa Dicarboxylyl-CoA (Cn) enoyl_coa (2E)-Enoyl-Dicarboxylyl-CoA dicarboxylyl_coa->enoyl_coa Acyl-CoA Oxidase O₂ → H₂O₂ hydroxyacyl_coa 3-Hydroxyacyl-Dicarboxylyl-CoA enoyl_coa->hydroxyacyl_coa Bifunctional Enzyme (Hydratase activity) ketoacyl_coa 3-Ketoacyl-Dicarboxylyl-CoA hydroxyacyl_coa->ketoacyl_coa Bifunctional Enzyme (Dehydrogenase activity) NAD⁺ → NADH shortened_dicarboxylyl_coa Dicarboxylyl-CoA (Cn-2) ketoacyl_coa->shortened_dicarboxylyl_coa Thiolase CoA acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase CoA

Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Quantitative Data

The enzymatic activity of peroxisomal acyl-CoA oxidase (ACOX) towards dicarboxylic acids has been characterized. The following table summarizes the kinetic parameters of purified rat liver ACOX for various dicarboxylyl-CoA substrates.[9] It is important to note that while data for a C14 dicarboxylic acid is not available, the trend suggests that the enzyme is active on a range of chain lengths.

Substrate (Dicarboxylyl-CoA)Chain LengthVmax (nmol/min/mg protein)Km (µM)Ki (µM)
Adipyl-CoAC61.8100250
Suberyl-CoAC81.950125
Sebacyl-CoAC102.02563
Dodecanedioyl-CoAC122.112.531

Table 1: Kinetic Parameters of Rat Liver Peroxisomal Acyl-CoA Oxidase for Dicarboxylyl-CoA Substrates. [9] Data are approximate values derived from the cited literature.

In clinical settings, elevated levels of urinary dicarboxylic acids are indicative of metabolic disorders affecting fatty acid oxidation. The following table provides representative urinary concentrations of dicarboxylic acids in healthy individuals and patients with Reye syndrome, a condition associated with impaired fatty acid metabolism.[10]

Dicarboxylic AcidControl (mg/mg creatinine)Reye Syndrome (mg/mg creatinine)
Adipic AcidPresent in trace amountsSignificantly elevated
Suberic AcidPresent in trace amountsSignificantly elevated
Sebacic AcidPresent in trace amountsSignificantly elevated
Total Dicarboxylic Acids 0.006 ± 0.010 0.98 ± 0.24

Table 2: Urinary Dicarboxylic Acid Concentrations in Controls and Patients with Reye Syndrome. [10]

Experimental Protocols

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This protocol describes a common method for measuring the activity of peroxisomal acyl-CoA oxidase by monitoring the production of hydrogen peroxide.[11][12]

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is measured.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay buffer: e.g., 50 mM MES buffer, pH 8.0

  • Substrate: e.g., 0.5% (w/v) Dodecanedioyl-CoA solution

  • Chromogenic/Fluorogenic substrate: e.g., 4-aminoantipyrine (B1666024) and phenol, or 4-hydroxyphenylacetic acid

  • Horseradish peroxidase (HRP) solution

  • Flavin adenine (B156593) dinucleotide (FAD) solution (cofactor for ACOX)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, chromogenic/fluorogenic substrate, HRP, and FAD.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation (tissue homogenate or purified enzyme).

  • Immediately start monitoring the change in absorbance or fluorescence at the appropriate wavelength over a set period (e.g., 5 minutes).

  • A blank reaction without the acyl-CoA substrate should be run in parallel to correct for any background activity.

  • Calculate the enzyme activity based on the rate of change in signal, using a standard curve prepared with known concentrations of H₂O₂.

acyl_coa_oxidase_assay start Prepare Reaction Mixture (Buffer, HRP, Chromogen, FAD) pre_incubate Pre-incubate at 30°C start->pre_incubate add_enzyme Add Enzyme (Tissue Homogenate) pre_incubate->add_enzyme add_substrate Add Substrate (Dicarboxylyl-CoA) add_enzyme->add_substrate measure Monitor Absorbance/ Fluorescence add_substrate->measure calculate Calculate Activity measure->calculate

Figure 3: Workflow for Acyl-CoA Oxidase Activity Assay.
Quantification of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of dicarboxylic acids in urine samples.[13][14]

Principle: Urinary organic acids, including dicarboxylic acids, are extracted, derivatized to make them volatile, and then separated and quantified using GC-MS.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

  • Solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation: Thaw the urine sample and centrifuge to remove any particulate matter.

  • Internal Standard Addition: Add a known amount of the internal standard to the urine sample.

  • Extraction: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent. Heat the mixture to facilitate the reaction, which converts the carboxylic acid groups into more volatile esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different dicarboxylic acids will be separated based on their retention times on the GC column and identified and quantified by their mass spectra.

  • Data Analysis: Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of the internal standard.

gc_ms_protocol sample_prep Urine Sample Preparation is_addition Add Internal Standard sample_prep->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization evaporation->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis and Quantification gc_ms_analysis->data_analysis

References

The Enzymatic Landscape of (2E)-Tetradecenedioyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymes responsible for the metabolism of (2E)-tetradecenedioyl-CoA, a key intermediate in dicarboxylic acid degradation. This document outlines the core metabolic pathway, presents available quantitative enzyme kinetic data, details relevant experimental protocols, and provides visual representations of the biochemical processes and workflows.

Introduction

Dicarboxylic acids (DCAs) are produced from the ω-oxidation of monocarboxylic fatty acids and serve as alternative energy substrates, particularly under conditions of metabolic stress. Their breakdown occurs primarily through the β-oxidation pathway within peroxisomes. This compound is the mono-CoA ester of tetradecanedioic acid, a 14-carbon dicarboxylic acid, and its metabolism is crucial for cellular lipid homeostasis. Understanding the enzymes that process this molecule is vital for research into metabolic disorders and for the development of novel therapeutic interventions.

The Core Metabolic Pathway: Peroxisomal β-Oxidation

The catabolism of this compound proceeds via the peroxisomal β-oxidation pathway, a cyclical process that shortens the dicarboxylyl-CoA chain by two carbons in each cycle. The key enzymes involved in this process are Acyl-CoA Oxidase 1 (ACOX1), L-Bifunctional Protein (EHHADH), and 3-ketoacyl-CoA Thiolase (ACAA1).

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of this compound cluster_0 Peroxisome cluster_1 Initial Oxidation Step Tetradecenedioyl_CoA This compound Hydroxyacyl_CoA 3-Hydroxy-tetradecanedioyl-CoA Tetradecenedioyl_CoA->Hydroxyacyl_CoA EHHADH (Enoyl-CoA Hydratase activity) + H₂O Ketoacyl_CoA 3-Keto-tetradecanedioyl-CoA Dodecanedioyl_CoA Dodecanedioyl-CoA Ketoacyl_CoA->Dodecanedioyl_CoA ACAA1 (Thiolase) + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAA1 (Thiolase) Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (3-Hydroxyacyl-CoA Dehydrogenase activity) NAD⁺ → NADH + H⁺ LongChain_DCA_CoA Tetradecanedioyl-CoA LongChain_DCA_CoA->Tetradecenedioyl_CoA ACOX1 FAD → FADH₂ O₂ → H₂O₂ Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Chemical Synthesis cluster_1 Enzymatic Ligation cluster_2 Enzymatic Desaturation (if necessary) DCA Tetradecanedioic Acid Activated_DCA Activated Tetradecanedioate (e.g., N-hydroxysuccinimide ester) DCA->Activated_DCA Activation (e.g., DCC/NHS) DCA_CoA Tetradecanedioyl-CoA Activated_DCA->DCA_CoA Acyl-CoA Ligase or Chemical Ligation CoA_SH Coenzyme A (free thiol) CoA_SH->DCA_CoA Enoyl_CoA This compound DCA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (if starting with saturated DCA-CoA) Purification Purification (e.g., HPLC) Enoyl_CoA->Purification Thiolase_Assay_Workflow Coupled Assay for ACAA1 (Thiolase) Activity cluster_0 Thiolase Reaction cluster_1 Coupling Reactions Ketoacyl_CoA 3-Keto-tetradecanedioyl-CoA Dodecanedioyl_CoA Dodecanedioyl-CoA Ketoacyl_CoA->Dodecanedioyl_CoA ACAA1 + CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAA1 Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Malate Malate Malate->Oxaloacetate Malate Dehydrogenase NADH NADH NAD NAD⁺ NADH->NAD Monitored at 340 nm

An In-depth Technical Guide to the Cellular Localization of (2E)-Tetradecenedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular machinery and location responsible for the synthesis of (2E)-tetradecenedioyl-CoA, an intermediate in dicarboxylic acid metabolism. This document details the subcellular compartment, the enzymatic pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for studying this process.

Executive Summary

The synthesis of this compound is a key step in the β-oxidation of tetradecanedioic acid. This metabolic process is predominantly localized within the peroxisomes . The pathway begins with the formation of dicarboxylic acids from monocarboxylic acids in the endoplasmic reticulum, followed by their transport into the peroxisome, activation to CoA esters, and subsequent chain shortening via a specialized peroxisomal β-oxidation pathway. This guide will elucidate the enzymes involved, their kinetic properties, and the experimental methodologies used to determine this cellular localization.

Cellular Localization and Metabolic Pathway

The metabolism of long-chain dicarboxylic acids, including the C14-dicarboxylic acid that is the precursor to this compound, is spatially segregated within the cell.

Endoplasmic Reticulum: The initial step is the ω-oxidation of monocarboxylic fatty acids, which produces dicarboxylic acids[1]. This process occurs in the endoplasmic reticulum.

Peroxisome: The resulting dicarboxylic acids are then transported into the peroxisomes[1]. Once inside the peroxisome, the dicarboxylic acid is activated to its CoA ester by a dicarboxylyl-CoA synthetase. The subsequent β-oxidation of the dicarboxylyl-CoA occurs exclusively within the peroxisome, as mitochondria are not significantly involved in the β-oxidation of long-chain dicarboxylic acids[1].

The peroxisomal β-oxidation of tetradecanedioyl-CoA involves a series of enzymatic reactions, with this compound being the product of the first step. The key enzymes in this pathway are:

  • Acyl-CoA Oxidase (ACOX1): This is the first enzyme in the straight-chain β-oxidation system. It oxidizes the dicarboxylyl-CoA to its enoyl-CoA derivative, in this case, this compound[2].

  • L-Bifunctional Protein (L-BP or EHHADH) and D-Bifunctional Protein (D-BP or HSD17B4): Following the formation of the enoyl-CoA, the subsequent hydration and dehydrogenation steps are catalyzed by these multifunctional enzymes[1]. Both L-BP and D-BP have been shown to be involved in the β-oxidation of dicarboxylic acids[1].

  • Peroxisomal Thiolase (ACAA1): The final step of each β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA, which is catalyzed by peroxisomal thiolase[3].

The entire process is regulated at the transcriptional level, primarily by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of PPARα leads to the upregulation of genes encoding the enzymes involved in peroxisomal β-oxidation[2].

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ER_omega_ox ω-Oxidation Dicarboxylic_Acid Tetradecanedioic Acid ER_omega_ox->Dicarboxylic_Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylyl_CoA Tetradecanedioyl-CoA Dicarboxylyl_CoA_Synthetase->Dicarboxylyl_CoA CoA Activation ACOX1 Acyl-CoA Oxidase (ACOX1) Enoyl_CoA This compound ACOX1->Enoyl_CoA Bifunctional_Protein L/D-Bifunctional Protein (EHHADH/HSD17B4) Hydroxyacyl_CoA 3-Hydroxy-tetradecanedioyl-CoA Bifunctional_Protein->Hydroxyacyl_CoA Ketoacyl_CoA 3-Keto-tetradecanedioyl-CoA Thiolase Peroxisomal Thiolase (ACAA1) Shortened_Dicarboxylyl_CoA Dodecanedioyl-CoA Thiolase->Shortened_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Monocarboxylic_Acid Tetradecanoic Acid Monocarboxylic_Acid->ER_omega_ox Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase Transport into Peroxisome Dicarboxylyl_CoA->ACOX1 Enoyl_CoA->Bifunctional_Protein Hydroxyacyl_CoA->Bifunctional_Protein Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Ketoacyl_CoA->Thiolase

Figure 1: Metabolic pathway of dicarboxylic acid β-oxidation.

Quantitative Data

The enzymatic activities of the peroxisomal β-oxidation pathway have been characterized for various substrates. The following table summarizes available kinetic data for enzymes involved in dicarboxylic acid metabolism.

EnzymeGene NameSubstrateKm (µM)Vmax or Relative ActivityOrganismReference
L-Bifunctional ProteinEHHADH(2E)-Hexadecenedioyl-CoA0.3-Human[4]
L-Bifunctional ProteinEHHADH(2E)-Hexadecenoyl-CoA10.4-Human[4]
Peroxisomal Thiolase AAcaa1aAcetoacetyl-CoA7.726.8 µmol/min/mgRat[5]
Peroxisomal Thiolase AAcaa1a3-Oxooctanoyl-CoA9.1-Rat[5]
Peroxisomal Thiolase AAcaa1a3-Oxohexadecanoyl-CoA7.8-Rat[5]
Peroxisomal Thiolase AAcaa1a3-Oxohexadecanedioyl-CoA3.4-Rat[5]

Note: Data for the exact C14 dicarboxylyl-CoA substrates are limited. The provided data for C16 analogs and other chain lengths are indicative of the enzymes' activity with dicarboxylic acid derivatives.

Experimental Protocols

Determining the subcellular localization of this compound synthesis involves a combination of techniques to isolate peroxisomes, measure the activity of the relevant enzymes, and quantify their expression.

Isolation of Peroxisomes from Cultured Fibroblasts

This protocol describes the isolation of peroxisomes from cultured human fibroblasts using differential and density gradient centrifugation.

Materials:

  • Homogenization Buffer (0.25 M Sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)

  • OptiPrep™ Density Gradient Medium

  • Phosphate-Buffered Saline (PBS)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Cell Harvesting: Grow human fibroblasts to confluency. Wash the cells with ice-cold PBS, scrape them into a conical tube, and pellet by centrifugation at 500 x g for 10 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize the cells using a Dounce homogenizer with 50-100 strokes on ice. Monitor cell lysis using Trypan Blue exclusion.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a crude organelle pellet containing mitochondria, lysosomes, and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the crude organelle pellet in Homogenization Buffer.

    • Prepare a discontinuous OptiPrep™ gradient (e.g., layers of 36%, 27.5%, and 20% OptiPrep™ in Homogenization Buffer).

    • Layer the resuspended pellet on top of the gradient.

    • Centrifuge at 100,000 x g for 2 hours at 4°C in a swinging-bucket rotor.

  • Fraction Collection: Carefully collect the fractions from the gradient. Peroxisomes will be enriched in the denser fractions.

  • Analysis: Analyze the fractions for peroxisomal marker enzymes (e.g., catalase) and the enzymes of the β-oxidation pathway using enzyme assays and immunoblotting.

Experimental_Workflow start Cultured Fibroblasts harvest Harvest and Wash Cells start->harvest homogenize Homogenization (Dounce Homogenizer) harvest->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 pellet1 Nuclei & Debris (Discard) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (25,000 x g) supernatant1->centrifuge2 supernatant2 Cytosol (Discard) centrifuge2->supernatant2 pellet2 Crude Organelle Pellet centrifuge2->pellet2 gradient Density Gradient Ultracentrifugation pellet2->gradient fractions Collect Fractions gradient->fractions analysis Enzyme Assays & Immunoblotting fractions->analysis

Figure 2: Workflow for subcellular fractionation to isolate peroxisomes.
Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX1) Activity

This assay measures the production of H₂O₂ by ACOX1, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

Materials:

  • Assay Buffer (e.g., 50 mM MES, pH 8.0)

  • Tetradecanedioyl-CoA (substrate)

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Flavin Adenine Dinucleotide (FAD)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction cocktail containing Assay Buffer, 4-aminoantipyrine, phenol, HRP, and FAD.

  • Assay Initiation:

    • Add the peroxisomal fraction (or purified enzyme) to a cuvette containing the reaction mixture.

    • Initiate the reaction by adding the substrate, tetradecanedioyl-CoA.

  • Measurement: Immediately monitor the increase in absorbance at 500 nm for 5-10 minutes. The rate of change in absorbance is proportional to the ACOX1 activity.

  • Quantification: Calculate the enzyme activity based on the molar extinction coefficient of the quinoneimine dye formed. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.

Immunoblotting of Peroxisomal Proteins

This protocol is for the detection and relative quantification of specific peroxisomal proteins in the isolated fractions.

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACOX1, anti-EHHADH, anti-HSD17B4, anti-ACAA1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each peroxisomal fraction.

  • SDS-PAGE: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the relative amount of the target protein.

Regulatory Signaling Pathway

The expression of the enzymes involved in peroxisomal β-oxidation of dicarboxylic acids is primarily regulated by the nuclear receptor PPARα.

PPARα Signaling Pathway:

  • Ligand Activation: Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα.

  • Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This heterodimer binds to specific DNA sequences in the promoter regions of target genes, known as Peroxisome Proliferator Response Elements (PPREs)[6].

  • Transcriptional Activation: The binding of the PPARα-RXR heterodimer to PPREs recruits co-activator proteins, leading to the transcriptional activation of genes encoding the enzymes of the peroxisomal β-oxidation pathway, including ACOX1, EHHADH, and ACAA1.

Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Dicarboxylic Acids (Ligand) PPARa PPARα Ligand->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Nuclear Translocation and DNA Binding Target_Genes Target Genes (ACOX1, EHHADH, etc.) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Protein β-Oxidation Enzymes mRNA->Protein Translation

Figure 3: PPARα signaling pathway regulating peroxisomal β-oxidation.

Conclusion

The synthesis of this compound is firmly established to occur within the peroxisomes as a part of the β-oxidation pathway for dicarboxylic acids. This process is initiated by ω-oxidation in the endoplasmic reticulum and is carried out by a dedicated set of peroxisomal enzymes, the expression of which is regulated by the PPARα signaling pathway. The experimental protocols detailed in this guide provide a framework for the isolation of peroxisomes and the characterization of the enzymes involved, enabling further research into the physiological and pathological roles of dicarboxylic acid metabolism. This understanding is crucial for researchers in metabolic diseases and for professionals in drug development targeting these pathways.

References

An In-depth Technical Guide to the Chemical Properties of (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Tetradecenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that plays a role in fatty acid metabolism. As an activated form of (2E)-tetradecenedioic acid, it is an intermediate in the metabolic pathways that handle dicarboxylic acids, which can be formed through the ω-oxidation of monocarboxylic fatty acids. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines relevant experimental protocols for its study, and visualizes its metabolic context. Due to the limited availability of direct experimental data for this specific molecule, some information presented is based on the established properties of structurally related compounds, such as saturated dicarboxylic acyl-CoAs and unsaturated monocarboxylic acyl-CoAs.

Chemical Properties

This compound is a long-chain dicarboxylic acid activated at one of its carboxyl groups by a thioester bond with coenzyme A. The presence of the trans double bond at the C2 position, the two carboxylic acid functionalities, and the complex coenzyme A moiety govern its chemical behavior, including its solubility, acidity, and stability.

Physicochemical Properties
PropertyPredicted Value/CharacteristicNotes
Molecular Formula C35H58N7O18P3SDerived from the structure.
Molecular Weight 993.86 g/mol Calculated based on the molecular formula.
Physical State Likely a crystalline solidLong-chain dicarboxylic acids are typically solids at room temperature.[1]
Solubility Soluble in water and polar organic solvents.The presence of the highly polar coenzyme A moiety and the second carboxyl group enhances water solubility compared to its monocarboxylic acid counterpart. Lower members of the dicarboxylic acid series are water-soluble.[1]
pKa Two pKa values are expected.The inductive effect of one carboxyl group increases the acidity of the other, resulting in a lower first pKa compared to a monocarboxylic acid of similar chain length. The second pKa is generally higher.[3]
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH. The molecule is also prone to oxidation at the double bond.Acyl-CoA thioesters are high-energy compounds and are thus reactive.[4][5]
Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, based on the known spectra of similar molecules, the following characteristic signals can be predicted.

1.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a suitable solvent like D₂O would be expected to show characteristic signals for the protons of the fatty acid chain, the coenzyme A moiety, and the vinyl protons of the trans double bond.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Vinyl Protons (-CH=CH-) 6.0 - 7.5Doublet of doublets
α-Methylene Protons (-CH₂-CO-SCoA) ~2.5Triplet
β-Methylene Protons (-CH₂-CH=) ~2.2Multiplet
Terminal Methyl Protons of CoA ~0.8-1.0Singlets
Adenine (B156593) Proton of CoA ~8.0-8.5Singlets

1.2.2. Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the coenzyme A moiety and characteristic cleavages of the dicarboxylic acid chain. Derivatization of the free carboxyl group may be necessary for certain types of mass spectrometry analysis to improve volatility and ionization.[6][7][8]

Experimental Protocols

Synthesis of this compound

2.1.1. Enzymatic Synthesis

A common method for the synthesis of acyl-CoA esters is through enzymatic catalysis using an acyl-CoA synthetase.[9][10]

  • Principle: An acyl-CoA synthetase catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A. For a dicarboxylic acid, the reaction would likely occur at one of the carboxyl groups.

  • Reaction: (2E)-Tetradecenedioic acid + CoA + ATP → this compound + AMP + PPi

  • Procedure Outline:

    • Incubate (2E)-tetradecenedioic acid with coenzyme A, ATP, and a suitable acyl-CoA synthetase (e.g., from Pseudomonas species) in a buffered solution (e.g., Tris-HCl, pH 7.5) containing Mg²⁺.

    • Monitor the reaction progress by measuring the disappearance of free CoA or the formation of the product using HPLC.

    • Purify the resulting this compound using reverse-phase HPLC.

2.1.2. Chemical Synthesis

Chemical synthesis offers an alternative to enzymatic methods.[11][12]

  • Principle: Activation of one of the carboxylic acid groups of (2E)-tetradecenedioic acid, followed by reaction with coenzyme A.

  • Procedure Outline:

    • Protect one of the carboxyl groups of (2E)-tetradecenedioic acid.

    • Activate the unprotected carboxyl group using a suitable activating agent (e.g., N,N'-carbonyldiimidazole).

    • React the activated intermediate with coenzyme A in an appropriate solvent system.

    • Deprotect the second carboxyl group.

    • Purify the final product using chromatographic techniques.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of acyl-CoA esters.[13][14]

  • Principle: Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: Detection is commonly performed by monitoring the UV absorbance of the adenine ring of coenzyme A at approximately 260 nm.

  • Quantification: Quantification can be achieved by comparing the peak area of the sample to that of a known standard.

2.2.2. Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for the sensitive and specific detection and quantification of acyl-CoAs.[15]

  • Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity.

  • Sample Preparation: Extraction from biological matrices often involves solid-phase extraction to remove interfering substances.

Metabolic and Signaling Pathways

This compound is an intermediate in the metabolism of dicarboxylic acids. These are formed from monocarboxylic fatty acids via ω-oxidation and are subsequently degraded through β-oxidation, primarily in peroxisomes and to a lesser extent in mitochondria.[16][17][18][19][20][21][22][23][24]

Formation of Dicarboxylic Acyl-CoAs

The initial step in the metabolism of dicarboxylic acids is their activation to the corresponding CoA thioesters.

formation_of_dicarboxylyl_coa Monocarboxylic_Fatty_Acid Monocarboxylic Fatty Acid omega_Oxidation ω-Oxidation Monocarboxylic_Fatty_Acid->omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid omega_Oxidation->Dicarboxylic_Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase CoA, ATP Dicarboxylyl_CoA Dicarboxylyl-CoA (this compound) Dicarboxylyl_CoA_Synthetase->Dicarboxylyl_CoA AMP, PPi

Caption: Formation of Dicarboxylyl-CoA from Monocarboxylic Fatty Acids.

Peroxisomal β-Oxidation of Unsaturated Dicarboxylic Acyl-CoAs

The β-oxidation of unsaturated dicarboxylic acyl-CoAs in peroxisomes involves a series of enzymatic reactions that shorten the carbon chain.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Unsaturated_Dicarboxylyl_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase Unsaturated_Dicarboxylyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase FADH₂ Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NADH Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-Oxidation of Unsaturated Dicarboxylyl-CoA.

Conclusion

This compound is a key intermediate in the metabolism of dicarboxylic acids. While direct experimental data on its chemical properties are limited, its behavior can be inferred from related compounds. The methodologies for its synthesis and analysis are based on established protocols for other acyl-CoA esters. Further research is needed to fully characterize this molecule and elucidate its specific roles in cellular metabolism and signaling, which could be of interest to researchers in the fields of biochemistry, metabolic disorders, and drug development.

References

Methodological & Application

LC-MS/MS method for (2E)-tetradecenedioyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and specific quantification of (2E)-tetradecenedioyl-CoA, a key intermediate in fatty acid metabolism, is detailed in this application note. This protocol is designed for researchers, scientists, and professionals in drug development who require robust analysis of acyl-CoA species from biological matrices.

This compound is an intermediate in the metabolic pathways of fatty acid elongation and mitochondrial beta-oxidation.[1] Accurate quantification of such metabolites is crucial for understanding cellular energy status, lipid metabolism disorders, and the mechanism of action of drugs targeting these pathways. The method described herein utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound from tissue samples.

Sample Preparation

A robust extraction procedure is critical for accurate acyl-CoA analysis. The following protocol is based on established methods for long-chain acyl-CoA extraction.[2][3] An odd-chain acyl-CoA, such as heptadecanoyl-CoA, should be used as an internal standard (IS) for accurate quantification.[2][3][4]

Materials:

  • Frozen tissue sample

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

  • Extraction Buffer: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)[2]

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9[2][3]

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

Procedure:

  • Weigh approximately 40-50 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add a known amount of the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[2]

  • Add 0.5 mL of the ice-cold extraction buffer (ACN:Isopropanol:Methanol).[2]

  • Homogenize the sample twice on ice until the tissue is fully dispersed.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize recovery, re-extract the remaining pellet with another 0.5 mL of the extraction buffer, vortex, sonicate, and centrifuge again.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

G reconstitute reconstitute inject inject reconstitute->inject

LC-MS/MS Analysis

The analysis is performed using a reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[2][5][6]

Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water[2][5] or 5 mM Ammonium Acetate in Water[7]
Mobile Phase B Acetonitrile[2][5]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. (Gradient must be optimized)

Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[2][5]
Scan Type Selected Reaction Monitoring (SRM)[2]
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Rates Instrument dependent, requires optimization

Data Presentation

SRM Transitions for Quantification

The quantification of this compound requires monitoring specific precursor-to-product ion transitions. The molecular formula for this compound is C₃₅H₅₈N₇O₁₈P₃S. Its monoisotopic mass is 993.2776 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. A common and specific fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (C₁₀H₁₃N₅O₁₀P₂), which corresponds to a loss of 427.001 Da, or the entire adenosine (B11128) 3',5'-diphosphate part (C₁₀H₁₁N₅O₁₀P₂), resulting in a neutral loss of 507 Da.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound994.285487.283Requires OptimizationProduct ion corresponds to [M+H - 507]⁺.
This compound994.285816.270Requires OptimizationAlternative fragment.
Heptadecanoyl-CoA (IS)1006.401499.399Requires OptimizationProduct ion corresponds to [M+H - 507]⁺.

Note: The exact m/z values and especially the collision energy must be empirically optimized on the specific mass spectrometer being used.

Method Performance Characteristics

The following table summarizes typical performance data from validated LC-MS/MS methods for long-chain acyl-CoAs, which can be expected for this assay after validation.[5][6]

ParameterTypical Performance Range
Linearity (r²) > 0.995[6]
LOD (Limit of Detection) Low fmol to pmol on column
LOQ (Limit of Quant.) Low to mid pmol on column
Intra-run Precision (%CV) 1.2% - 4.4%[5][6]
Inter-run Precision (%CV) 2.6% - 12.2%[5][6]
Accuracy (%) 94.8% - 110.8%[5][6]

Metabolic Pathway Context

This compound is an intermediate in dicarboxylic acid metabolism, a process that occurs via peroxisomal beta-oxidation. This pathway is important for the degradation of dicarboxylic acids that can be formed from the omega-oxidation of long-chain fatty acids.

G dca Tetradecanedioic acid acyl_coa_syn Acyl-CoA Synthetase dca->acyl_coa_syn tdca_coa Tetradecanedioyl-CoA acyl_coa_syn->tdca_coa acyl_coa_ox Acyl-CoA Oxidase tdca_coa->acyl_coa_ox β-Oxidation Step 1 target_molecule This compound enoyl_coa_hyd Enoyl-CoA Hydratase target_molecule->enoyl_coa_hyd Step 2 acyl_coa_ox->target_molecule next_int1 3-Hydroxy-tetradecanedioyl-CoA enoyl_coa_hyd->next_int1 hydroxy_coa_deh Hydroxyacyl-CoA Dehydrogenase next_int2 3-Keto-tetradecanedioyl-CoA hydroxy_coa_deh->next_int2 thiolase Thiolase products Dodecanedioyl-CoA + Acetyl-CoA thiolase->products next_int1->hydroxy_coa_deh Step 3 next_int2->thiolase Step 4

References

Application Note and Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and cell signaling.[1][2] The accurate quantification of LCCoAs is essential for understanding various physiological and pathological processes, including metabolic disorders like type 2 diabetes.[1][2][3][4] Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of LCCoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This document provides a detailed protocol for the SPE of LCCoAs from tissue samples, along with performance data and a workflow visualization.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE-LC/MS/MS method for the analysis of several long-chain acyl-CoAs. The data is adapted from validated methods in the scientific literature.[1][2][3]

Table 1: Method Accuracy for Long-Chain Acyl-CoA Quantification [1][2][3]

AnalyteAccuracy (%)
Palmitoyl-CoA (C16:0)94.8 - 110.8
Palmitoleoyl-CoA (C16:1)94.8 - 110.8
Stearoyl-CoA (C18:0)94.8 - 110.8
Oleoyl-CoA (C18:1)94.8 - 110.8
Linoleoyl-CoA (C18:2)94.8 - 110.8

Table 2: Method Precision for Long-Chain Acyl-CoA Quantification [1][2][3]

AnalyteIntra-run Precision (% RSD)Inter-run Precision (% RSD)
Palmitoyl-CoA (C16:0)1.2 - 4.42.6 - 12.2
Palmitoleoyl-CoA (C16:1)1.2 - 4.42.6 - 12.2
Stearoyl-CoA (C18:0)1.2 - 4.42.6 - 12.2
Oleoyl-CoA (C18:1)1.2 - 4.42.6 - 12.2
Linoleoyl-CoA (C18:2)1.2 - 4.42.6 - 12.2

Table 3: Recovery Rates for Long-Chain Acyl-CoA Extraction [6]

Extraction MethodRecovery Rate (%)
Modified SPE Method70 - 80

Experimental Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.[6][7]

Materials:

  • Tissue sample (e.g., liver, heart, kidney), stored at -80°C[7]

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Internal Standard (e.g., Heptadecanoyl-CoA)[4]

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6][7]

  • Organic Solvents: Acetonitrile (ACN), Isopropanol (B130326) (IPA), Methanol (B129727) (MeOH) (HPLC grade or higher)[6][7]

  • Solid-Phase Extraction (SPE) Columns: C18 reversed-phase or weak anion exchange columns are commonly used.[1][7]

  • Wash Solution 1: 5% Ammonium Hydroxide (NH4OH)[7]

  • Wash Solution 2: 2% Formic Acid[7]

  • Elution Buffer: Methanol containing 2% or 5% NH4OH[7]

  • Reconstitution Solvent: Typically a mixture of methanol and water.[4]

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.[7]

    • On ice, add the tissue to a pre-chilled homogenizer containing 1 mL of ice-cold Extraction Buffer and the internal standard.[7]

    • Homogenize the tissue thoroughly until no visible particles remain.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 2 mL of isopropanol and vortex vigorously.[6]

    • Add 3 mL of acetonitrile, vortex again, and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the SPE column by passing 1-2 column volumes of methanol followed by 1-2 column volumes of water.

    • Column Equilibration: Equilibrate the column with 1-2 column volumes of the Extraction Buffer.[7]

    • Sample Loading: Load the supernatant from the liquid-liquid extraction step onto the conditioned and equilibrated SPE column.

    • Washing:

      • Wash the column with 1-2 column volumes of Wash Solution 1 (5% NH4OH) to remove basic and neutral impurities.[7]

      • Wash the column with 1-2 column volumes of Wash Solution 2 (2% Formic Acid) to remove acidic impurities.[7]

    • Elution: Elute the long-chain acyl-CoAs from the column with 1-2 mL of the Elution Buffer (Methanol with 2% or 5% NH4OH).[7] Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Dry the collected eluate under a gentle stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the Reconstitution Solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for long-chain acyl-CoAs.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (KH2PO4 Buffer, pH 4.9) Tissue->Homogenization LLE Liquid-Liquid Extraction (Isopropanol & Acetonitrile) Homogenization->LLE Centrifugation Centrifugation LLE->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning (Methanol & Water) Equilibration Column Equilibration (Extraction Buffer) Conditioning->Equilibration Equilibration->Loading Washing Washing Steps (NH4OH & Formic Acid) Loading->Washing Elution Elution (Methanol & NH4OH) Washing->Elution Eluate Collect Eluate Elution->Eluate Drying Drying (Nitrogen Stream) Eluate->Drying Reconstitution Reconstitution (Methanol/Water) Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Notes and Protocols for Tracing (2E)-Tetradecenedioyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Tetradecenedioyl-CoA is a dicarboxylic acyl-coenzyme A ester that plays a role in fatty acid metabolism. The study of its metabolic fate is crucial for understanding cellular lipid homeostasis and its dysregulation in various diseases. Stable isotope tracing provides a powerful methodology to delineate the metabolic pathways of this compound, quantify its flux through different enzymatic reactions, and identify its downstream metabolites. This document provides detailed application notes and protocols for designing and conducting stable isotope tracing experiments to investigate the metabolism of this compound.

Metabolic Pathway of this compound

This compound, a dicarboxylic acid derivative, is primarily metabolized through the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and shorter-chain dicarboxylic acyl-CoAs.

The key enzymatic steps in the peroxisomal β-oxidation of this compound are:

  • Acyl-CoA Oxidase (ACOX): Introduces a double bond.

  • L-Bifunctional Protein (L-PBE) or D-Bifunctional Protein (D-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Thiolase (ACAA1): Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a two-carbon shorter dicarboxylyl-CoA.

This cycle repeats until the dicarboxylic acyl-CoA is completely degraded to shorter-chain dicarboxylic acids, such as succinyl-CoA and adipyl-CoA, which can then enter other metabolic pathways.

Below is a diagram illustrating the peroxisomal β-oxidation of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C14_Dienoyl_CoA This compound C14_Hydroxy_CoA 3-Hydroxy-tetradecenedioyl-CoA C14_Dienoyl_CoA->C14_Hydroxy_CoA ACOX C14_Keto_CoA 3-Keto-tetradecenedioyl-CoA C14_Hydroxy_CoA->C14_Keto_CoA L-PBE/D-PBE C12_Dicarboxylyl_CoA Dodecanedioyl-CoA C14_Keto_CoA->C12_Dicarboxylyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA C14_Keto_CoA->Acetyl_CoA Thiolase (ACAA1) Beta_Oxidation_Cycle Further β-oxidation Cycles C12_Dicarboxylyl_CoA->Beta_Oxidation_Cycle Succinyl_CoA Succinyl-CoA Adipyl_CoA Adipyl-CoA Beta_Oxidation_Cycle->Succinyl_CoA Beta_Oxidation_Cycle->Adipyl_CoA

Peroxisomal β-oxidation of this compound.

Application Notes: Stable Isotope Tracing of this compound Metabolism

Stable isotope tracing coupled with mass spectrometry is the gold standard for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3] By introducing a labeled version of this compound into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing direct evidence of metabolic transformations.

Choosing a Stable Isotope Labeled Tracer

The choice of the isotopic label is critical for a successful tracing experiment. For tracing carbon metabolism, ¹³C is the most common stable isotope. A uniformly ¹³C-labeled this compound ([U-¹³C₁₄]-(2E)-tetradecenedioyl-CoA) is an excellent choice as it allows for the tracking of all carbon atoms of the molecule as they are processed through β-oxidation.

Experimental Design

A typical stable isotope tracing experiment involves the following steps:

  • Cell Culture or Animal Model: Select an appropriate biological system for the study (e.g., cultured cells, isolated peroxisomes, or an animal model).

  • Tracer Administration: Introduce the stable isotope-labeled this compound to the system. The concentration and duration of administration should be optimized based on the specific experimental goals.

  • Sample Collection: Collect biological samples at various time points to monitor the dynamic changes in metabolite labeling.

  • Metabolite Extraction: Extract the metabolites of interest, particularly acyl-CoA species, from the collected samples.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the target metabolites using a high-resolution mass spectrometer, typically a liquid chromatography-tandem mass spectrometer (LC-MS/MS).[4]

  • Data Analysis: Process the mass spectrometry data to determine the mass isotopologue distribution (MID) for each metabolite and calculate metabolic fluxes.

The following diagram outlines a general experimental workflow for stable isotope tracing of this compound metabolism.

Experimental_Workflow Start Start: Choose Biological System Tracer Administer [U-13C14]-(2E)-tetradecenedioyl-CoA Start->Tracer Incubation Incubate for Defined Time Points Tracer->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Extract Acyl-CoAs Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis: Determine Mass Isotopologue Distributions (MIDs) LCMS->DataAnalysis FluxAnalysis Metabolic Flux Analysis DataAnalysis->FluxAnalysis End End: Biological Interpretation FluxAnalysis->End

Experimental workflow for stable isotope tracing.

Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in appropriate culture dishes and grow to 70-80% confluency.

  • Medium Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with a known concentration of [U-¹³C₁₄]-(2E)-tetradecenedioyl-CoA (e.g., 10-100 µM).

  • Labeling: Remove the old medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to arrest all enzymatic activity.

    • Scrape the cells in the quenching solution and collect the cell suspension.

    • Store the samples at -80°C until metabolite extraction.

Protocol 2: Acyl-CoA Extraction
  • Sample Preparation: Thaw the cell suspension on ice.

  • Lysis: Sonicate the samples to ensure complete cell lysis.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.

    • MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled and all possible ¹³C-labeled isotopologues of the target acyl-CoAs. For example, for acetyl-CoA, monitor the transitions for M+0, M+1, and M+2.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data can be presented in tabular format for clear comparison across different time points or experimental conditions.

Representative Quantitative Data

The following table presents a hypothetical but realistic dataset for the fractional labeling of key metabolites in the peroxisomal β-oxidation of [U-¹³C₁₄]-(2E)-tetradecenedioyl-CoA at a single time point.

MetaboliteIsotopologueFractional Abundance (%)
This compound M+05.0
M+1495.0
Dodecanedioyl-CoA M+010.0
M+1290.0
Acetyl-CoA M+060.0
M+240.0
Succinyl-CoA M+085.0
M+415.0
Adipyl-CoA M+090.0
M+610.0

This is representative data and actual results will vary depending on the experimental conditions.

Data Interpretation and Metabolic Flux Analysis

The MIDs are corrected for the natural abundance of stable isotopes. The corrected MIDs can then be used to calculate the fractional contribution of the labeled precursor to each metabolite pool.

For a more in-depth analysis, the MID data can be used as input for metabolic flux analysis (MFA) software (e.g., INCA, Metran). MFA uses mathematical models of metabolic networks to estimate the rates (fluxes) of intracellular reactions that are consistent with the observed labeling patterns.

The following logical diagram illustrates the data analysis workflow.

Data_Analysis_Workflow RawData Raw LC-MS/MS Data PeakIntegration Peak Integration and Quantification RawData->PeakIntegration MID_Calculation Calculate Mass Isotopologue Distributions (MIDs) PeakIntegration->MID_Calculation Correction Correct for Natural Isotope Abundance MID_Calculation->Correction Flux_Modeling Metabolic Flux Analysis (MFA) Correction->Flux_Modeling Results Flux Maps and Pathway Analysis Flux_Modeling->Results

Data analysis workflow for stable isotope tracing.

Conclusion

The methodologies described in these application notes and protocols provide a robust framework for investigating the metabolism of this compound. By employing stable isotope tracing, researchers can gain valuable insights into the intricacies of dicarboxylic acid metabolism, which may have significant implications for understanding and developing therapies for metabolic diseases. The combination of detailed experimental protocols and advanced data analysis techniques will enable a comprehensive characterization of this important metabolic pathway.

References

Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Tetradecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that serves as an intermediate in the peroxisomal and mitochondrial β-oxidation pathways of long-chain dicarboxylic acids. These pathways are crucial for energy homeostasis and the metabolism of fatty acids that have undergone ω-oxidation. Dysregulation of these pathways is associated with various metabolic disorders. This document provides detailed application notes and protocols for in vitro assays of two key enzyme classes that metabolize this compound: Acyl-CoA Oxidases/Dehydrogenases and Enoyl-CoA Hydratases. These assays are essential tools for studying enzyme kinetics, screening for inhibitors, and diagnosing metabolic diseases.

Metabolic Pathway Context

Dicarboxylic acids are catabolized in peroxisomes and mitochondria. The initial step, the introduction of a double bond, is catalyzed by an Acyl-CoA oxidase in peroxisomes and an Acyl-CoA dehydrogenase in mitochondria. The subsequent hydration of the double bond is carried out by an Enoyl-CoA hydratase.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Tetradecanedioyl_CoA_P Tetradecanedioyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Tetradecanedioyl_CoA_P->ACOX1 O2 Enoyl_CoA_P This compound L_Bifunctional L-Bifunctional Protein (Enoyl-CoA Hydratase activity) Enoyl_CoA_P->L_Bifunctional H2O Hydroxyacyl_CoA_P 3-Hydroxytetradecanedioyl-CoA Ketoacyl_CoA_P 3-Ketotetradecanedioyl-CoA Hydroxyacyl_CoA_P->Ketoacyl_CoA_P NAD+ -> NADH Thiolase_P Thiolase Ketoacyl_CoA_P->Thiolase_P CoA-SH Shortened_DCA_P Shortened Dicarboxylyl-CoA + Acetyl-CoA ACOX1->Enoyl_CoA_P H2O2 L_Bifunctional->Hydroxyacyl_CoA_P Thiolase_P->Shortened_DCA_P Tetradecanedioyl_CoA_M Tetradecanedioyl-CoA ACAD Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD) Tetradecanedioyl_CoA_M->ACAD FAD Enoyl_CoA_M This compound ECH Enoyl-CoA Hydratase Enoyl_CoA_M->ECH H2O Hydroxyacyl_CoA_M 3-Hydroxytetradecanedioyl-CoA Ketoacyl_CoA_M 3-Ketotetradecanedioyl-CoA Hydroxyacyl_CoA_M->Ketoacyl_CoA_M NAD+ -> NADH Thiolase_M Thiolase Ketoacyl_CoA_M->Thiolase_M CoA-SH Shortened_DCA_M Shortened Dicarboxylyl-CoA + Acetyl-CoA ACAD->Enoyl_CoA_M FADH2 ECH->Hydroxyacyl_CoA_M Thiolase_M->Shortened_DCA_M

Caption: Dicarboxylic acid β-oxidation pathways in peroxisomes and mitochondria.

Acyl-CoA Oxidase/Dehydrogenase Activity Assays

The initial and rate-limiting step in the β-oxidation of this compound is catalyzed by Acyl-CoA Oxidases (ACOX) in peroxisomes and Acyl-CoA Dehydrogenases (ACADs) in mitochondria. These enzymes introduce a double bond between the α and β carbons of the acyl-CoA substrate.

Spectrophotometric Assay for Peroxisomal Acyl-CoA Oxidase (ACOX1)

This assay measures the production of hydrogen peroxide (H₂O₂) by ACOX1. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

ACOX1 Spectrophotometric Assay Workflow cluster_workflow Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, HRP, and Chromogen solutions Mix_Components Mix Assay Buffer, HRP, Chromogen, and Enzyme in a microplate well Prepare_Reagents->Mix_Components Initiate_Reaction Add this compound to initiate the reaction Mix_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Absorbance Measure absorbance change over time at the appropriate wavelength Incubate->Measure_Absorbance Calculate_Activity Calculate enzyme activity using the molar extinction coefficient Measure_Absorbance->Calculate_Activity

Caption: Workflow for the ACOX1 spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

    • This compound Stock Solution: 10 mM in water.

    • Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in Assay Buffer.

    • Chromogenic Substrate Stock Solution: e.g., 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • 150 µL Assay Buffer

      • 10 µL HRP Stock Solution

      • 20 µL Chromogenic Substrate Stock Solution

      • 10 µL of enzyme preparation (e.g., purified ACOX1 or cell lysate)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of this compound stock solution.

    • Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Controls:

    • No Enzyme Control: Replace the enzyme preparation with Assay Buffer.

    • No Substrate Control: Replace the this compound stock solution with water.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Protein]) where ε is the molar extinction coefficient of the oxidized chromogen, l is the path length, and [Protein] is the protein concentration in mg/mL.

ETF Fluorescence Reduction Assay for Mitochondrial Acyl-CoA Dehydrogenases (MCAD/LCAD)

This is a highly sensitive assay that measures the reduction of Electron Transfer Flavoprotein (ETF) by an ACAD. The fluorescence of ETF decreases upon reduction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES-KOH, pH 7.6, containing 0.1 mM EDTA.

    • This compound Stock Solution: 10 mM in water.

    • Purified ETF Stock Solution: 100 µM in Assay Buffer.

    • Purified ACAD Enzyme (MCAD or LCAD): 1-10 µM in Assay Buffer.

  • Assay Procedure (Anaerobic):

    • This assay must be performed under anaerobic conditions to prevent re-oxidation of ETF by oxygen. This can be achieved using a glucose/glucose oxidase oxygen scavenging system or by performing the assay in an anaerobic chamber.

    • In a fluorescence cuvette, mix:

      • Assay Buffer to a final volume of 1 mL.

      • 2 µM ETF.

      • The ACAD enzyme to be tested.

    • Establish a stable baseline fluorescence (Excitation ~380 nm, Emission ~495 nm).

    • Initiate the reaction by adding this compound to the desired final concentration.

    • Monitor the decrease in ETF fluorescence over time.

  • Controls:

    • No Enzyme Control: Omit the ACAD enzyme.

    • No Substrate Control: Omit the this compound.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease.

    • Correlate the rate of fluorescence change to the rate of substrate turnover based on a standard curve or known stoichiometry.

Quantitative Data for Acyl-CoA Oxidases/Dehydrogenases

The following table summarizes representative kinetic parameters for peroxisomal acyl-CoA oxidase and relative activities for mitochondrial acyl-CoA dehydrogenases with dicarboxylic acid substrates. While specific data for this compound is limited, these values provide a useful reference.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Relative Activity (%)
Peroxisomal Acyl-CoA OxidaseDodecanedioyl-CoA~25~150N/A
Peroxisomal Acyl-CoA OxidaseSebacoyl-CoA (C10)~40~145N/A
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoAN/AN/A28[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanedioyl-CoAN/AN/A72[1]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Dodecanedioyl-CoAN/AN/A4[1]

Note: N/A indicates that the data was not available in the cited literature.

Enoyl-CoA Hydratase Activity Assay

Enoyl-CoA hydratase (ECH) catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form 3-hydroxyacyl-CoA.

Spectrophotometric Assay

This assay monitors the decrease in absorbance at ~263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

ECH Spectrophotometric Assay Workflow cluster_workflow Workflow Prepare_Reagents Prepare Assay Buffer and Substrate solution Mix_Components Mix Assay Buffer and Enzyme in a UV-transparent cuvette or microplate Prepare_Reagents->Mix_Components Establish_Baseline Establish a stable baseline absorbance at 263 nm Mix_Components->Establish_Baseline Initiate_Reaction Add this compound to initiate the reaction Establish_Baseline->Initiate_Reaction Measure_Absorbance Measure absorbance decrease over time at 263 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate enzyme activity using the molar extinction coefficient Measure_Absorbance->Calculate_Activity

Caption: Workflow for the Enoyl-CoA Hydratase spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • This compound Stock Solution: 1 mM in water.

  • Assay Procedure:

    • In a UV-transparent cuvette or microplate, add:

      • Assay Buffer to a final volume of 1 mL (or 200 µL for a microplate).

      • The enzyme preparation (e.g., purified ECH or cell lysate).

    • Mix and establish a stable baseline reading at 263 nm.

    • Initiate the reaction by adding a known volume of the this compound stock solution to achieve the desired final concentration (e.g., 50 µM).

    • Monitor the decrease in absorbance at 263 nm over time.

  • Controls:

    • No Enzyme Control: Replace the enzyme preparation with Assay Buffer to account for any non-enzymatic substrate degradation.

    • No Substrate Control: Establish a baseline with the enzyme and buffer alone to ensure no interfering absorbance changes.

  • Data Analysis:

    • Calculate the initial rate of absorbance decrease (ΔAbs/min).

    • Determine the enzyme activity using the molar extinction coefficient (ε) for the disappearance of the enoyl-CoA double bond (typically around 6,700 M⁻¹cm⁻¹ at 263 nm). Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Protein])

HPLC-Based Assay

This method provides a direct measurement of the substrate and product, offering high specificity. It is particularly useful for complex samples or when spectrophotometric interference is a concern.

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in the spectrophotometric assay, but in larger volumes (e.g., 100-500 µL) in microcentrifuge tubes.

    • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification (e.g., with formic acid).

    • Centrifuge to pellet precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an aliquot onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution of this compound and the 3-hydroxy-tetradecanedioyl-CoA product by UV detection at 260 nm.

  • Quantification:

    • Generate standard curves for both the substrate and the product to determine their concentrations in the reaction mixture.

    • Calculate the amount of product formed or substrate consumed over time to determine the enzyme activity.

Quantitative Data for Enoyl-CoA Hydratase
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Long-Chain Enoyl-CoA HydrataseCrotonyl-CoA (C4)~20~5000
Long-Chain Enoyl-CoA HydrataseOctenoyl-CoA (C8)~15~2500
Long-Chain Enoyl-CoA HydrataseDodecenoyl-CoA (C12)~10~1000

General Considerations

  • Substrate Purity: The purity of this compound is critical for accurate kinetic measurements. It is advisable to verify the purity by HPLC.

  • Enzyme Source and Purity: The choice of enzyme source (purified recombinant protein, cell or tissue homogenates, isolated organelles) will depend on the specific research question. The purity of the enzyme should be assessed, for instance by SDS-PAGE.

  • Optimization: The provided protocols are starting points. It is recommended to optimize assay conditions such as pH, temperature, and substrate concentration for the specific enzyme and experimental setup.

  • Inhibitor Screening: These assays can be adapted for high-throughput screening of potential enzyme inhibitors by including a pre-incubation step with the test compounds.

By employing these detailed protocols, researchers can effectively investigate the enzymatic activities involved in the metabolism of this compound, contributing to a better understanding of dicarboxylic acid metabolism and its role in health and disease.

References

High-Resolution Mass Spectrometry for Acyl-CoA Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2][3] Dysregulation of acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, and cancer, making them important targets for therapeutic intervention and biomarker discovery.[2][4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and specific quantification of a wide range of acyl-CoA species in complex biological samples.[2][5][6] This document provides detailed application notes and experimental protocols for the analysis of acyl-CoAs using LC-HRMS.

Acyl-CoAs participate in a multitude of cellular processes, including energy generation through β-oxidation, lipid synthesis, post-translational modification of proteins, and gene regulation.[2][7] Their diverse roles underscore the importance of accurately profiling the acyl-CoA pool to understand cellular physiology and disease pathogenesis.

Experimental Workflow for Acyl-CoA Analysis

The general workflow for the analysis of acyl-CoAs by LC-HRMS involves several key steps, from sample preparation to data analysis.

Acyl-CoA Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data Data Analysis Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization & Lysis Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., SPE) Homogenization->Extraction LC Liquid Chromatography Separation Extraction->LC MS High-Resolution Mass Spectrometry LC->MS Processing Data Processing & Peak Integration MS->Processing Quantification Quantification & Statistical Analysis Processing->Quantification

Caption: A generalized workflow for acyl-CoA analysis.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

The accurate quantification of acyl-CoAs is highly dependent on efficient and reproducible extraction from biological matrices. Due to their amphiphilic nature and low abundance, specific extraction protocols are required.[1] Solid-phase extraction (SPE) is a commonly employed technique.[5][6]

Materials:

  • Biological tissue or cultured cells

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Extraction Solvent: Isopropanol with 1 M acetic acid

  • SPE Cartridges (e.g., Oasis MAX)

  • Elution Solvent: 50 mM ammonium (B1175870) acetate (B1210297) in methanol (B129727) (pH 11)

  • Reconstitution Solvent: 5% 5-sulfosalicylic acid in water/methanol (1:1, v/v)

Protocol:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solvent containing the internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the acyl-CoAs using the elution solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the reconstitution solvent for LC-HRMS analysis.

Liquid Chromatography Separation of Acyl-CoAs

Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of acyl-CoAs.[8][9] The choice of method depends on the chain length of the acyl-CoAs of interest. RPLC is generally suitable for medium to long-chain species, while HILIC can be used for short-chain acyl-CoAs.[8][10]

a) Reversed-Phase Liquid Chromatography (RPLC) for Medium and Long-Chain Acyl-CoAs

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (7:3, v/v).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

b) Hydrophilic Interaction Liquid Chromatography (HILIC) for Short-Chain Acyl-CoAs

A method using a zwitterionic HILIC column has been developed for the simultaneous analysis of free CoA and short- to long-chain acyl-CoAs in a single run.[9][10][11][12]

  • Column: Zwitterionic HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 100 mM ammonium acetate in water.

  • Gradient: A gradient starting with a high percentage of mobile phase A, decreasing over time to elute the more polar short-chain acyl-CoAs.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

High-Resolution Mass Spectrometry for Acyl-CoA Detection

High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, provide the necessary mass accuracy and resolution to confidently identify and quantify acyl-CoAs.[8] Analysis is typically performed in positive electrospray ionization (ESI) mode.

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for untargeted profiling or targeted selected ion monitoring (t-SIM) / parallel reaction monitoring (PRM) for quantitative analysis.

  • Mass Resolution: > 70,000 FWHM.

  • Collision Energy: Optimized for each acyl-CoA species in targeted analyses to generate characteristic fragment ions. A common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da).[5][8][13]

Data Presentation: Quantitative Analysis of Acyl-CoAs

The following tables summarize representative quantitative data for different acyl-CoA species in various biological samples. These values can vary significantly depending on the biological system, experimental conditions, and analytical methodology.

Table 1: Acyl-CoA Concentrations in Mouse Liver

Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Acetyl-CoA15.0 ± 2.5
Malonyl-CoA0.5 ± 0.1
Propionyl-CoA1.2 ± 0.3
Butyryl-CoA0.8 ± 0.2
Palmitoyl-CoA2.5 ± 0.6
Oleoyl-CoA3.1 ± 0.7

Data are representative and compiled from typical values found in the literature.

Table 2: Acyl-CoA Concentrations in Cultured HeLa Cells

Acyl-CoA SpeciesConcentration (pmol/million cells)
Acetyl-CoA5.2 ± 1.1
Succinyl-CoA1.8 ± 0.4
Myristoyl-CoA0.3 ± 0.1
Palmitoyl-CoA0.9 ± 0.2
Stearoyl-CoA0.7 ± 0.15

Data are representative and compiled from typical values found in the literature.

Signaling Pathways and Logical Relationships

Acyl-CoAs are integral to major metabolic pathways, including fatty acid synthesis and β-oxidation.

Acyl-CoA Metabolism cluster_fas Fatty Acid Synthesis (Cytosol) cluster_beta_ox Fatty Acid β-Oxidation (Mitochondria) AcetylCoA_cyto Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cyto->ACC FAS Fatty Acid Synthase (FAS) AcetylCoA_cyto->FAS MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FAS Palmitate Palmitate FAS->Palmitate LongChainAcylCoA Long-Chain Acyl-CoA Palmitate->LongChainAcylCoA FattyAcid Fatty Acid AcylCoASynth Acyl-CoA Synthetase FattyAcid->AcylCoASynth AcylCoA_mito Acyl-CoA AcylCoASynth->AcylCoA_mito BetaOx β-Oxidation Spiral AcylCoA_mito->BetaOx AcetylCoA_mito Acetyl-CoA BetaOx->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA

Caption: Key metabolic pathways involving acyl-CoAs.

Conclusion

The methodologies described provide a robust framework for the comprehensive analysis of acyl-CoAs in biological systems. The application of high-resolution mass spectrometry enables accurate identification and quantification of a wide array of acyl-CoA species, offering valuable insights into their roles in health and disease. These techniques are particularly relevant for drug development professionals seeking to understand the metabolic effects of novel therapeutic agents and for researchers investigating the intricacies of cellular metabolism. The continued refinement of these methods will further enhance our ability to profile the dynamic changes in the acyl-CoA pool and its impact on cellular function.

References

Application Notes and Protocols for the Chromatographic Separation of C14 Dicarboxylyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylyl-CoA esters, such as tetradecanedioyl-CoA, are important metabolic intermediates. They are primarily formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation. The presence and concentration of these molecules, including their various isomers (e.g., branched-chain variants), can be indicative of specific metabolic states or dysregulations, making their accurate quantification crucial in metabolic research and drug development. However, the separation of structurally similar isomers of C14 dicarboxylyl-CoA presents a significant analytical challenge due to their nearly identical physicochemical properties.

This document provides a detailed application note and a synthesized protocol for the chromatographic separation and quantification of C14 dicarboxylyl-CoA isomers using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method leverages ion-pair reversed-phase chromatography to achieve the necessary resolution between isomeric species.

Metabolic Context of C14 Dicarboxylyl-CoA

C14 dicarboxylyl-CoAs are situated at the crossroads of fatty acid oxidation pathways. Their formation is initiated by ω-oxidation in the endoplasmic reticulum, which converts a monocarboxylic fatty acid into a dicarboxylic acid. This dicarboxylic acid is then activated to its CoA ester and transported to peroxisomes for shortening via β-oxidation.

Metabolic Pathway of C14 Dicarboxylyl-CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome C14 Fatty Acid C14 Fatty Acid ω-Hydroxy C14 Fatty Acid ω-Hydroxy C14 Fatty Acid C14 Fatty Acid->ω-Hydroxy C14 Fatty Acid Cytochrome P450 ω-hydroxylase C14 Dicarboxylic Acid C14 Dicarboxylic Acid ω-Hydroxy C14 Fatty Acid->C14 Dicarboxylic Acid ADH/ALDH Tetradecanedioyl-CoA Tetradecanedioyl-CoA C14 Dicarboxylic Acid->Tetradecanedioyl-CoA Acyl-CoA Synthetase Peroxisomal β-oxidation Peroxisomal β-oxidation Tetradecanedioyl-CoA->Peroxisomal β-oxidation Shorter-chain\ndicarboxylyl-CoAs Shorter-chain dicarboxylyl-CoAs Peroxisomal β-oxidation->Shorter-chain\ndicarboxylyl-CoAs

Caption: ω-oxidation and subsequent peroxisomal β-oxidation of C14 fatty acids.

Experimental Protocols

This section details the necessary steps for sample preparation and UPLC-MS/MS analysis. The protocol is a representative method synthesized from established procedures for long-chain acyl-CoA analysis and isomer separation.

Sample Preparation from Tissue

This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissue samples.[1]

Materials:

  • Tissue sample (e.g., liver, kidney), snap-frozen in liquid nitrogen and stored at -80°C.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: 2-propanol and Acetonitrile (B52724) (ACN), LC-MS grade.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or similar reversed-phase SPE cartridges.

  • SPE Elution Solvent: 2-propanol.

  • Reconstitution Solvent: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold Homogenization Buffer using a glass homogenizer.

  • Add the internal standard to the homogenate.

  • Add 2 mL of 2-propanol to the homogenate and vortex vigorously for 1 minute.

  • Add 2 mL of acetonitrile and vortex for another minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Dry the supernatant/eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This synthesized method incorporates ion-pairing reversed-phase chromatography to facilitate the separation of isomers.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in positive electrospray ionization (ESI) mode.

  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate and 5 mM Hexylamine in Water.

  • Mobile Phase B: Acetonitrile.

UPLC Gradient Conditions:

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
2.0 0.4 95 5
12.0 0.4 5 95
15.0 0.4 5 95
15.1 0.4 95 5

| 18.0 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 1000 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Representative Chromatographic Data

CompoundIsomer TypePredicted Retention Time (min)
Tetradecanedioyl-CoAStraight-chain9.5
3-Methyl-tetradecanedioyl-CoABranched-chain9.2
5-Methyl-tetradecanedioyl-CoABranched-chain9.0
Heptadecanoyl-CoA (IS)Straight-chain10.8

Table 2: Representative MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Tetradecanedioyl-CoA1008.4507.2504035
3-Methyl-tetradecanedioyl-CoA1022.4507.2504035
5-Methyl-tetradecanedioyl-CoA1022.4507.2504035
Heptadecanoyl-CoA (IS)1020.4507.2504035

The product ion at m/z 507.2 corresponds to the characteristic fragment of the CoA moiety (phosphopantetheine).

Workflow Visualization

The overall experimental workflow from sample preparation to data analysis is summarized below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Frozen Tissue Sample Homogenize Homogenization (+ Internal Standard) Tissue->Homogenize Extract Solvent Extraction (Isopropanol/ACN) Homogenize->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup DryRecon Dry & Reconstitute Cleanup->DryRecon UPLC Ion-Pair UPLC Separation DryRecon->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification vs. IS Integrate->Quantify

Caption: Experimental workflow for C14 dicarboxylyl-CoA isomer analysis.

Conclusion

The accurate separation and quantification of C14 dicarboxylyl-CoA isomers are achievable through the use of ion-pair UPLC-MS/MS. The provided protocol offers a robust starting point for researchers to develop and validate a method for these specific analytes in various biological matrices. The ability to distinguish between straight-chain and branched-chain isomers will enable a more nuanced understanding of fatty acid metabolism in both health and disease, providing valuable insights for therapeutic development. It is imperative to use authentic standards for each isomer to confirm retention times and optimize MS/MS parameters for accurate quantification.

References

Application Notes and Protocols for the Synthesis of Radiolabeled (2E)-Tetradecenedioyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in metabolic research and drug development, enabling the sensitive and specific tracking of molecules in complex biological systems. (2E)-Tetradecenedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids, which is an important alternative pathway for fatty acid metabolism.[1][2] Tracer studies utilizing radiolabeled this compound can provide valuable insights into the flux and regulation of this pathway, which is implicated in various physiological and pathophysiological states. These application notes provide detailed protocols for the synthesis, purification, and application of radiolabeled this compound for in vitro and in vivo tracer studies.

Data Presentation

Table 1: Summary of Key Quantitative Data for Synthesis and Application

ParameterValueReference/Notes
Synthesis Method Chemo-enzymaticCombination of chemical synthesis of the precursor and enzymatic CoA esterification.
Precursor Radiolabeled (2E)-Tetradecenedioic Acide.g., [1-¹⁴C]-(2E)-Tetradecenedioic Acid or [³H]-(2E)-Tetradecenedioic Acid
Enzyme Dicarboxylyl-CoA SynthetaseMicrosomal enzyme active on C5-C16 dicarboxylic acids.
Typical Radiochemical Purity >95%Achieved through HPLC purification.
Tracer Application In vitro and in vivo metabolic studiesElucidation of dicarboxylic acid metabolism pathways.[3]

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled (2E)-Tetradecenedioic Acid (Precursor)

This protocol outlines a potential route for the synthesis of radiolabeled (2E)-tetradecenedioic acid. The position of the radiolabel can be strategically chosen based on the goals of the tracer study. For instance, labeling at the C1 position with ¹⁴C is common for tracking decarboxylation events.

Materials:

  • Radiolabeled starting material (e.g., [1-¹⁴C]dodecanedioic acid)

  • Appropriate reagents for chain extension and introduction of the double bond (specifics will depend on the chosen synthetic route, which is not detailed in the provided search results but can be inferred from general organic chemistry principles).

  • Solvents (e.g., tetrahydrofuran, diethyl ether)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification system (e.g., column chromatography, preparative HPLC)

Methodology:

  • Chain Extension: A suitable chemical method would be employed to extend the carbon chain of a shorter, commercially available radiolabeled dicarboxylic acid (e.g., [1-¹²C]dodecanedioic acid) by two carbons to yield tetradecanedioic acid.

  • Introduction of the (2E)-Double Bond: Following chain extension, a stereoselective chemical reaction would be used to introduce a double bond between the C2 and C3 positions in the trans (E) configuration.

  • Purification of Radiolabeled (2E)-Tetradecenedioic Acid: The crude product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high chemical and radiochemical purity.

  • Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as NMR, mass spectrometry, and radio-TLC or radio-HPLC.

Protocol 2: Enzymatic Synthesis of Radiolabeled this compound

This protocol utilizes the enzyme dicarboxylyl-CoA synthetase, found in liver microsomes, to convert the radiolabeled dicarboxylic acid into its corresponding CoA ester.

Materials:

  • Radiolabeled (2E)-tetradecenedioic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Rat liver microsomes (as a source of dicarboxylyl-CoA synthetase)

  • Scintillation cocktail and counter

  • HPLC system for purification and analysis

Methodology:

  • Preparation of Microsomes: Isolate microsomes from rat liver using standard differential centrifugation procedures.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP (10 mM)

    • MgCl₂ (5 mM)

    • CoA (1 mM)

    • Radiolabeled (2E)-tetradecenedioic acid (specific activity to be determined based on experimental needs)

    • Rat liver microsomal protein (e.g., 50-100 µg)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or perchloric acid.

  • Purification of Radiolabeled this compound:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • The supernatant containing the radiolabeled product can be purified by reverse-phase HPLC. A C18 column with a gradient of acetonitrile in a phosphate buffer is a common method for separating acyl-CoAs.[4]

  • Quantification and Purity Analysis:

    • Collect fractions from the HPLC and determine the radioactivity of each fraction using liquid scintillation counting.

    • The concentration of the purified product can be determined by UV absorbance at 260 nm, using the extinction coefficient of CoA.

    • Radiochemical purity is assessed by comparing the radioactivity profile with the UV chromatogram of a non-radiolabeled standard.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_enzymatic Enzymatic CoA Esterification radiolabeled_start Radiolabeled Dicarboxylic Acid (e.g., [1-14C]Dodecanedioic Acid) chain_extension Chain Extension & Double Bond Formation radiolabeled_start->chain_extension purified_precursor Purified Radiolabeled (2E)-Tetradecenedioic Acid chain_extension->purified_precursor coa_reaction Dicarboxylyl-CoA Synthetase Reaction (Microsomes, ATP, CoA) purified_precursor->coa_reaction purification HPLC Purification coa_reaction->purification final_product Radiolabeled This compound purification->final_product

Caption: Workflow for the synthesis of radiolabeled this compound.

Diagram 2: Metabolic Pathway of Dicarboxylic Acid Oxidation

Dicarboxylic_Acid_Metabolism fatty_acid Long-Chain Fatty Acid omega_oxidation ω-Oxidation (Endoplasmic Reticulum) fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid coa_synthetase Dicarboxylyl-CoA Synthetase (Microsomes) dicarboxylic_acid->coa_synthetase dicarboxylyl_coa Dicarboxylyl-CoA coa_synthetase->dicarboxylyl_coa peroxisomal_beta_oxidation Peroxisomal β-Oxidation dicarboxylyl_coa->peroxisomal_beta_oxidation enoyl_coa (2E)-Enoyl-Dicarboxylyl-CoA (e.g., this compound) peroxisomal_beta_oxidation->enoyl_coa Intermediate shortened_dca Chain-Shortened Dicarboxylic Acids peroxisomal_beta_oxidation->shortened_dca acetyl_coa Acetyl-CoA peroxisomal_beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA peroxisomal_beta_oxidation->succinyl_coa enoyl_coa->peroxisomal_beta_oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa->tca_cycle

Caption: Overview of the dicarboxylic acid metabolic pathway.

Diagram 3: Experimental Workflow for a Tracer Study

Tracer_Study_Workflow tracer_admin Administer Radiolabeled This compound (in vitro or in vivo) sample_collection Collect Samples at Various Time Points (e.g., cells, tissues, plasma) tracer_admin->sample_collection metabolite_extraction Extract Metabolites sample_collection->metabolite_extraction analysis Analyze Radiolabeled Metabolites (e.g., HPLC, LC-MS/MS, Scintillation Counting) metabolite_extraction->analysis data_analysis Data Analysis and Kinetic Modeling analysis->data_analysis results Metabolic Flux and Pathway Elucidation data_analysis->results

Caption: Experimental workflow for a typical tracer study.

Application in Tracer Studies

Radiolabeled this compound is a valuable tracer for investigating several aspects of dicarboxylic acid metabolism:

  • Pathway Flux: By measuring the rate of disappearance of the tracer and the appearance of downstream metabolites (e.g., chain-shortened dicarboxylic acids, acetyl-CoA, succinyl-CoA), the overall flux through the peroxisomal β-oxidation pathway can be quantified.[3]

  • Enzyme Kinetics: The tracer can be used as a substrate in in vitro assays to determine the kinetic parameters of enzymes involved in its metabolism, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

  • Regulation of Metabolism: The influence of various physiological, pathological, or pharmacological conditions on dicarboxylic acid metabolism can be assessed by comparing tracer kinetics under different experimental conditions.

  • Drug Development: For compounds targeting fatty acid oxidation pathways, this tracer can be used to evaluate their mechanism of action and efficacy in modulating dicarboxylic acid metabolism.

The use of stable isotope-labeled tracers, such as with ¹³C, in conjunction with mass spectrometry, can also provide complementary information on the metabolic fate of dicarboxylic acids.[3]

Disclaimer: The synthesis of radiolabeled compounds should only be performed in laboratories equipped to handle radioactive materials and by personnel trained in radiation safety. All procedures should be carried out in compliance with institutional and national regulations.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Long-Chain Dicarboxylyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain dicarboxylyl-CoAs (LCDC-CoAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to overcome common challenges in the quantification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of long-chain dicarboxylyl-CoAs so challenging?

A1: The quantification of long-chain dicarboxylyl-CoAs presents several analytical difficulties. Due to their amphiphilic nature, which includes a hydrophilic coenzyme A moiety and a long hydrophobic dicarboxylic acid chain, they are challenging to analyze.[1] Key issues include low endogenous concentrations in biological samples, instability during sample preparation, poor ionization efficiency in mass spectrometry, and co-elution with structurally similar lipids during liquid chromatography.[1][2][3]

Q2: Which analytical technique is most suitable for quantifying LCDC-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of LCDC-CoAs.[4][5] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, which is essential for distinguishing these molecules from a complex biological matrix.[6][7]

Q3: Why is the choice of an internal standard critical for accurate quantification?

A3: Internal standards are crucial for correcting for the loss of analytes during sample preparation and for variations in instrument response.[8] For LCDC-CoAs, stable isotope-labeled internal standards (SIL-IS) are ideal. These standards have the same chemical properties as the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[9][10] Their use compensates for variability at every step of the analytical process, from extraction to detection.[9][10]

Q4: What are the main sources of LCDC-CoAs in biological systems?

A4: Long-chain dicarboxylyl-CoAs are primarily generated through the omega-oxidation of fatty acids, a metabolic pathway that occurs in the endoplasmic reticulum. This pathway becomes particularly active when the primary pathway for fatty acid breakdown, mitochondrial beta-oxidation, is impaired. Certain genetic disorders can lead to an accumulation of dicarboxylic acids and their CoA esters.

Troubleshooting Guide

Issue 1: Low or No Signal Detected for LCDC-CoAs

Q: I am not detecting any signal for my target LCDC-CoAs, or the signal is extremely low. What are the potential causes and solutions?

A: This is a common issue that can stem from problems in sample preparation, chromatography, or mass spectrometry settings.

Troubleshooting Workflow: Low/No Signal

G start Low or No Signal prep Step 1: Verify Sample Prep start->prep lc_ms Step 2: Check LC-MS/MS System prep->lc_ms sub_prep1 Analyte Degradation? - Keep samples on ice - Use fresh extraction buffers prep->sub_prep1 sub_prep2 Inefficient Extraction? - Optimize SPE protocol - Check solvent polarity prep->sub_prep2 standards Step 3: Assess Standards lc_ms->standards sub_lc_ms1 Poor Ionization? - Optimize ESI source parameters - Try different mobile phase additives lc_ms->sub_lc_ms1 sub_lc_ms2 Incorrect MRM Transitions? - Infuse pure standard to confirm - Check for neutral loss of p-pantetheine lc_ms->sub_lc_ms2 sub_standards Standard Degradation? - Prepare fresh standards - Check storage conditions (-80°C) standards->sub_standards

Caption: Troubleshooting flowchart for low or no signal of LCDC-CoAs.

Detailed Solutions:

  • Sample Preparation:

    • Analyte Stability: LCDC-CoAs are susceptible to degradation.[11] Ensure all extraction steps are performed on ice or at 4°C. Use freshly prepared buffers and consider adding antioxidants.

    • Extraction Efficiency: The recovery of LCDC-CoAs from complex matrices like tissue or plasma can be low. Solid-phase extraction (SPE) is commonly used.[5] Optimization of the SPE cartridge type and elution solvents is critical.

  • LC-MS/MS System:

    • Ionization: LCDC-CoAs can be ionized in either positive or negative mode, but positive mode is often preferred for detecting the characteristic neutral loss.[5] Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) using a pure standard.

    • MRM Transitions: Ensure you are using the correct multiple reaction monitoring (MRM) transitions. A common strategy for acyl-CoAs is to monitor the neutral loss of the phosphopantetheine moiety (507 Da).[5]

Experimental Protocol: Solid-Phase Extraction (SPE) of LCDC-CoAs
  • Sample Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-dodecanedioyl-CoA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the LCDC-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Issue 2: Poor Chromatographic Peak Shape and Resolution

Q: My chromatogram shows broad, tailing, or split peaks for my LCDC-CoAs, making integration and quantification difficult. How can I improve this?

A: Poor peak shape is often related to interactions with the analytical column or issues with the mobile phase.

Potential Causes & Solutions:

  • Column Choice: A C18 reversed-phase column is commonly used.[5] Ensure the column is appropriate for lipid analysis and is not degraded.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic molecules. Operating at a higher pH (around 10.5) with an additive like ammonium hydroxide can improve peak shape for acyl-CoAs.[5]

  • Metal Chelation: The phosphate (B84403) groups on the CoA moiety can interact with metal surfaces in the HPLC system and column, leading to peak tailing. Adding a chelating agent like triethylamine (B128534) to the mobile phase can mitigate this issue.[12]

  • Gradient Optimization: A slow, shallow gradient may be necessary to resolve structurally similar LCDC-CoAs.

Data Presentation: Impact of Mobile Phase Additive on Peak Asymmetry
AnalyteMobile Phase APeak Asymmetry (As)
Dodecanedioyl-CoA10 mM Ammonium Acetate2.1
Dodecanedioyl-CoA10 mM Ammonium Hydroxide1.2
Tetradecanedioyl-CoA10 mM Ammonium Acetate2.3
Tetradecanedioyl-CoA10 mM Ammonium Hydroxide1.3

An asymmetry factor (As) closer to 1.0 indicates a more symmetrical peak.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Q: My quantitative results are inconsistent between runs, and the calibration curve has a poor correlation coefficient (R² < 0.99). What could be wrong?

A: Inaccurate quantification often points to problems with standards, matrix effects, or the overall workflow.

Troubleshooting Workflow: Inaccurate Quantification

G start Inaccurate Quantification cal_curve Check Calibration Curve start->cal_curve is_performance Evaluate Internal Standard start->is_performance matrix_effects Investigate Matrix Effects start->matrix_effects sub_cal1 Poor Linearity (R² < 0.99)? - Check standard dilutions - Narrow calibration range cal_curve->sub_cal1 sub_is1 Inconsistent IS Response? - Ensure IS is added early - Check for IS degradation is_performance->sub_is1 sub_matrix1 Ion Suppression/Enhancement? - Perform post-column infusion - Use matrix-matched calibrants matrix_effects->sub_matrix1

Caption: Logic diagram for troubleshooting inaccurate quantification.

Detailed Solutions:

  • Calibration Standards:

    • Accuracy: Ensure the stock solutions of your standards are accurately prepared and have not degraded. It is advisable to prepare fresh working standards regularly.

    • Matrix Matching: Biological samples contain complex mixtures of molecules that can interfere with the ionization of the target analyte (a phenomenon known as matrix effect). To compensate for this, prepare your calibration standards in a blank matrix that is similar to your samples (e.g., plasma from a control animal).[1]

  • Internal Standard (IS) Usage:

    • Timing of Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for losses during all subsequent steps.[9]

    • Appropriate IS: The best internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar homolog (e.g., an odd-chain LCDC-CoA) can be used, but its recovery may not perfectly mimic the analyte's.[1]

Data Presentation: Effect of Calibration Method on Quantification
Sample IDCalibration in Solvent (ng/mL)Matrix-Matched Calibration (ng/mL)% Difference
Plasma 115.211.5-24.3%
Plasma 218.914.1-25.4%
Plasma 312.59.6-23.2%

This table illustrates how ion suppression in a solvent-based calibration can lead to an overestimation of the analyte concentration.

Experimental Protocol: LC-MS/MS Analysis
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Example Transition: For dodecanedioyl-CoA (C12), monitor the transition from the precursor ion [M+H]⁺ to a specific product ion, often corresponding to the neutral loss of 507 Da.[5]

Biochemical Context: Omega-Oxidation Pathway

The following diagram illustrates the simplified omega-oxidation pathway, which is a key source of dicarboxylic acids and their subsequent CoA esters.

G cluster_er Endoplasmic Reticulum FA Long-Chain Fatty Acid Omega_OH_FA ω-Hydroxy Fatty Acid FA->Omega_OH_FA CYP4A DCA Dicarboxylic Acid (DCA) Omega_OH_FA->DCA ADH/ALDH DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase Beta_Ox Mitochondrial β-Oxidation DCA_CoA->Beta_Ox

Caption: Simplified pathway of fatty acid ω-oxidation to form LCDC-CoAs.

References

Technical Support Center: LC-MS Analysis of (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of (2E)-tetradecenedioyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects.[1][2][3] Other contributing substances include salts, proteins, and endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of the analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal indicates ion suppression or enhancement at that retention time.[1]

  • Post-Extraction Spiking: This quantitative approach compares the response of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a neat solvent at the same concentration.[1] The ratio of these responses reveals the degree of signal suppression or enhancement.

Q4: What is the "gold standard" for correcting matrix effects in acyl-CoA analysis?

A4: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative analysis by LC-MS.[4][5][6] An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with their stable isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and quantification.[6]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) - Buildup of biological material on the analytical column.[7] - Inappropriate mobile phase pH or composition.- Implement a robust sample clean-up procedure (e.g., SPE). - Optimize the mobile phase; for long-chain acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column has been shown to be effective.[8]
Low Signal Intensity / High Detection Limits - Significant ion suppression from matrix components.[1] - Inefficient extraction of the analyte from the sample matrix.- Enhance sample preparation using techniques like Solid Phase Extraction (SPE) to remove interfering phospholipids.[3][8] - Modify the chromatographic gradient to separate the analyte from regions of high matrix interference.[1][9]
Poor Reproducibility and Accuracy - Inconsistent matrix effects across different samples.[2] - Lack of an appropriate internal standard.- Incorporate a stable isotope-labeled internal standard for this compound or a structurally similar long-chain acyl-CoA.[5][6] - If a specific SIL-IS is unavailable, consider using an odd-chain length acyl-CoA as an internal standard.[7]
Signal Deterioration Over Multiple Injections - Accumulation of non-volatile matrix components in the ion source. - Column degradation due to matrix buildup.[7]- Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components. - Use a guard column and perform regular column washing.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the removal of phospholipids, a major source of matrix effects.

Sample Preparation Technique Efficiency in Phospholipid Removal Impact on Analyte Recovery Reference
Protein Precipitation (PPT) Prone to significant matrix effects as it does not effectively remove phospholipids.[3][9]High, but data quality may be compromised.[3][9]
Liquid-Liquid Extraction (LLE) Provides clean final extracts.[3]Can have low recovery, especially for polar analytes.[3][3]
Solid Phase Extraction (SPE) One of the most efficient ways to remove phospholipids before injection.[3][8]Generally provides good recovery and cleaner extracts.[3][8]
TurboFlow® Technology Can remove over 99% of phospholipids from the sample.[2]High, as it's an online sample extraction method.[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its internal standard (if available) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.[1]

    • Set C (Pre-Extraction Spike / Recovery): Spike the analyte and internal standard into the blank matrix sample before starting the extraction procedure.

  • Analyze all three sets using your established LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: General Sample Preparation for Long-Chain Acyl-CoA Analysis using SPE

This is a generalized protocol and should be optimized for your specific application.

  • Sample Homogenization: Homogenize the tissue sample in a suitable ice-cold buffer. For plasma or serum, proceed to the next step.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) or acid (e.g., trichloroacetic acid) to precipitate proteins.[10]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a C18 cartridge).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[11]

Visualizations

MatrixEffectWorkflow Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Start LC-MS Analysis of this compound Check Inaccurate or Irreproducible Results? Start->Check Assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spiking) Check->Assess Yes End Accurate Quantification Check->End No Effect Matrix Effect Present? Assess->Effect Effect->End No OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Effect->OptimizeSamplePrep Yes OptimizeChromo Optimize Chromatography (Gradient, Column Chemistry) OptimizeSamplePrep->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseIS UseIS->End Re-evaluate

Caption: A logical workflow for identifying and addressing matrix effects.

SamplePrepComparison Comparison of Sample Preparation Techniques PPT Protein Precipitation (PPT) + High Recovery - High Matrix Effect Risk Analysis LC-MS Analysis PPT->Analysis LLE Liquid-Liquid Extraction (LLE) + Clean Extracts - Potential for Low Recovery LLE->Analysis SPE Solid Phase Extraction (SPE) + Efficient Interference Removal + Good Recovery SPE->Analysis Start Biological Sample Start->PPT Start->LLE Start->SPE

Caption: Effectiveness of common sample preparation methods.

IonizationProcess The Effect of Matrix Components on Ionization cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Analyte Analyte Droplet_Ideal ESI Droplet Analyte->Droplet_Ideal enters Ion_Ideal Analyte Ion [M+H]+ Droplet_Ideal->Ion_Ideal desolvates to form Analyte_S Analyte Droplet_S ESI Droplet Analyte_S->Droplet_S co-elute and enter Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet_S co-elute and enter Ion_S Reduced Analyte Ion Signal Droplet_S->Ion_S compete for ionization, leading to

Caption: How co-eluting matrix components suppress analyte ionization.

References

Technical Support Center: Optimizing MS/MS Fragmentation of (2E)-tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing collision energy for the tandem mass spectrometry (MS/MS) fragmentation of (2E)-tetradecenedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions of this compound in positive ion mode MS/MS?

A1: The MS/MS fragmentation of long-chain acyl-CoA molecules, including this compound, is characterized by two primary fragmentation pathways in positive ion mode. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion. Another significant fragment corresponds to the adenosine (B11128) diphosphate (B83284) ribose moiety at m/z 428.[1][2][3] Monitoring these specific transitions is fundamental for developing a sensitive and specific MS/MS method.

Q2: Why is optimizing collision energy crucial for the analysis of this compound?

A2: Optimizing collision energy (CE) is critical for achieving the most informative and intense fragment ion spectra.[4] An insufficient CE will result in poor fragmentation and low signal intensity of the product ions. Conversely, excessive CE can lead to over-fragmentation, diminishing the abundance of characteristic product ions and potentially generating complex, uninformative spectra. Each mass spectrometer has a unique optimal CE for a given analyte, making empirical determination essential for maximizing sensitivity and obtaining reliable quantitative data.

Q3: What is a good starting point for collision energy when analyzing long-chain acyl-CoAs?

A3: While the optimal collision energy is instrument-dependent, a common starting point for the analysis of lipids and related molecules is to use a normalized collision energy (NCE) approach.[5][6] For initial experiments, a stepped normalized collision energy (SNCE) can be employed, where a range of energies is applied to the precursor ion.[7] This technique helps in identifying the optimal energy range that produces the desired fragmentation pattern with the highest intensity. A typical starting range for SNCE could be 20-60 eV, with steps of 5-10 eV.

Q4: Can software assist in optimizing collision energy?

A4: Yes, software such as Skyline can be a valuable tool for systematic collision energy optimization.[1] Skyline allows for the creation of methods that automatically ramp the collision energy for each precursor-product ion transition.[1] By analyzing the resulting data, the software can determine the optimal CE that yields the highest intensity for each fragment, streamlining the method development process.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy for this compound MS/MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Precursor Ion 1. Sample degradation. 2. Inefficient ionization. 3. Incorrect mass spectrometer settings.1. Prepare fresh samples and standards. Keep samples on ice and minimize exposure to room temperature. 2. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). 3. Verify the correct precursor m/z is being targeted and that the instrument is in the correct polarity mode (positive ion mode for acyl-CoAs).
Poor Fragmentation / Low Product Ion Intensity 1. Suboptimal collision energy. 2. Collision cell pressure is too low. 3. Analyte concentration is too low.1. Perform a collision energy optimization experiment by ramping the CE over a broad range (e.g., 10-80 eV) to find the optimal value. 2. Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range. 3. Increase the concentration of the infused standard or injected sample.
Excessive Fragmentation / Absence of Key Fragments 1. Collision energy is too high. 2. In-source fragmentation.1. Reduce the collision energy. 2. Decrease the source fragmentation or cone voltage to minimize fragmentation before the collision cell.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample.1. Use high-purity solvents and flush the LC system thoroughly. 2. Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
Inconsistent Fragmentation Patterns 1. Fluctuations in collision cell pressure. 2. Unstable electrospray.1. Check for leaks in the collision gas line and ensure a stable gas supply. 2. Optimize ESI source conditions for a stable spray. Visually inspect the spray if possible.

Experimental Protocols

Protocol 1: Manual Collision Energy Optimization by Infusion

This protocol describes a manual method for determining the optimal collision energy for the characteristic fragments of this compound using direct infusion.

1. Sample Preparation:

  • Prepare a 1-10 µM solution of a this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).
  • Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).
  • Optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to achieve a stable and maximal signal for the precursor ion of this compound.

3. Collision Energy Ramping:

  • Select the precursor ion of this compound for fragmentation.
  • Set the instrument to MS/MS mode, monitoring the expected product ions (e.g., neutral loss of 507 Da and the fragment at m/z 428).
  • Manually or automatically ramp the collision energy from a low value (e.g., 10 eV) to a high value (e.g., 80 eV) in discrete steps (e.g., 2-5 eV).
  • Record the intensity of the precursor and product ions at each collision energy setting.

4. Data Analysis:

  • Plot the intensity of each product ion as a function of the collision energy.
  • The optimal collision energy for each transition is the value that produces the maximum product ion intensity.

Protocol 2: Automated Collision Energy Optimization using LC-MS/MS and Skyline

This protocol outlines the use of an LC-MS/MS system and Skyline software for automated collision energy optimization.

1. Skyline Document Setup:

  • Create a new Skyline document.
  • Define the this compound molecule and its precursor ion.
  • Add the target product ions (neutral loss of 507 Da and m/z 428) to the transition list.

2. Collision Energy Optimization Method Export:

  • In Skyline's Transition Settings, under the "Prediction" tab, select the appropriate collision energy equation for your instrument or a default as a starting point.
  • Use the "Optimize" function to generate a method that will test a range of collision energies around the predicted value. Specify the step size and the number of steps.
  • Export the instrument method from Skyline.

3. LC-MS/MS Analysis:

  • Prepare a standard solution of this compound for injection.
  • Load and run the exported collision energy optimization method on your LC-MS/MS system.

4. Data Import and Analysis in Skyline:

  • Import the resulting data files into Skyline.
  • The software will automatically plot the peak areas for each transition at the different collision energies.
  • Skyline will identify and report the optimal collision energy for each transition. These optimized values can then be used to create a final, highly sensitive MRM method.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Sample & System Preparation cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis & Method Finalization prep_std Prepare Standard lcms_setup LC-MS/MS Setup prep_std->lcms_setup Infuse or Inject ce_ramp Ramp Collision Energy lcms_setup->ce_ramp acquire_data Acquire MS/MS Data ce_ramp->acquire_data plot_data Plot Intensity vs. CE acquire_data->plot_data determine_opt Determine Optimal CE plot_data->determine_opt final_method Final MRM Method determine_opt->final_method

Caption: Experimental workflow for optimizing collision energy.

Fragmentation_Pathway cluster_fragments Primary Fragments precursor This compound Precursor Ion nl_507 Neutral Loss of 507 Da (Phosphorylated ADP) precursor->nl_507 CID mz_428 m/z 428 (Adenosine Diphosphate Ribose) precursor->mz_428 CID

Caption: Primary MS/MS fragmentation pathways.

References

Technical Support Center: Accurate (2E)-Tetradecenedioyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-tetradecenedioyl-CoA. Our goal is to enable accurate and reproducible quantification of this important dicarboxylic acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound. Stable isotope dilution mass spectrometry using such a standard can effectively compensate for variability in sample extraction, derivatization, and matrix effects during LC-MS/MS analysis.[1] If a deuterated standard for this compound is not commercially available, an odd-chain dicarboxylic acyl-CoA, like heptadecanedioyl-CoA, can be considered as an alternative, though it may not correct for all matrix effects as effectively as an isotopic analog.[1]

Q2: Why am I observing poor chromatographic peak shape (e.g., tailing, broadening) for this compound?

A2: Poor peak shape is a common issue in the analysis of acyl-CoAs. It can be attributed to several factors, including interactions with the analytical column, the presence of multiple ionic forms, and issues with the mobile phase. To address this, consider using a high-pH reversed-phase method with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient, which has been shown to improve the separation of long-chain acyl-CoAs.[1][2] Additionally, incorporating a phosphoric acid wash step between injections can help prevent poor chromatographic performance and signal loss.[3]

Q3: My signal intensity for this compound is low and inconsistent. What are the potential causes?

A3: Low and inconsistent signal intensity can stem from several sources. This compound, like other long-chain unsaturated acyl-CoAs, can be prone to degradation. Ensure proper sample handling and storage at low temperatures. Matrix effects, where other components in your sample suppress the ionization of your analyte, are another major cause.[4][5] The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[1] Optimizing the electrospray ionization (ESI) source parameters on your mass spectrometer for this specific molecule can also significantly improve signal intensity.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures throughout the sample preparation process. Use ice-cold solvents and keep samples on ice whenever possible. Minimize freeze-thaw cycles. The stability of unsaturated fatty acids is susceptible to oxidation, so consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate injections Inconsistent injection volume, sample degradation in the autosampler, or carryover.Ensure the autosampler is properly calibrated and cooled. Prepare fresh sample dilutions for each run. Implement a robust needle wash protocol between injections, potentially including a wash with a solution containing a small amount of acid (e.g., 0.1% phosphoric acid).[3]
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize your extraction protocol. For tissues, a liquid-liquid extraction with an organic solvent is often effective.[1] For cellular samples, a rapid extraction with cold methanol (B129727) can be used. The use of a stable isotope-labeled internal standard added at the beginning of the extraction process is essential to accurately determine and correct for recovery.[6]
Significant matrix effects observed Co-eluting compounds from the biological matrix are suppressing or enhancing the ionization of the analyte.The most effective solution is the use of a stable isotope-labeled internal standard.[1] If this is not feasible, improve chromatographic separation to resolve the analyte from interfering compounds. Sample dilution can also reduce matrix effects, but this may compromise sensitivity.[4] A thorough sample clean-up using solid-phase extraction (SPE) can also be beneficial.
Inaccurate quantification despite using an internal standard The chosen internal standard does not behave identically to the analyte.The best practice is to use a stable isotope-labeled analog of this compound. If using a different compound as an internal standard (e.g., an odd-chain dicarboxylic acyl-CoA), validate its performance by assessing its co-elution and similar ionization efficiency with the analyte.

Quantitative Data Summary

Table 1: Recovery of Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Chain LengthExtraction MethodAverage Recovery (%)Reference
C2 to C20Serial RP and HILIC90-111[3]
Long-Chain Acyl-CoAsFast SPE94.8-110.8 (accuracy)[2]
Acylated Lysine SpeciesHPLC-MS/MS75-93[6]

Table 2: Matrix Effects in Acyl-CoA Analysis

AnalyteMatrixMatrix Effect (%)Correction MethodReference
Palmitoyl-CoASurrogate MatrixHigh (accuracy deviated from ±20%)Isotopically labeled internal standard[7]
Various DrugsOcular TissuesVariableNot specified[8]
General AnalytesBiological MatricesSuppression or EnhancementStable isotope-labeled internal standard[5]

Experimental Protocols

Protocol 1: Synthesis of Deuterated (2E)-Tetradecenedioic Acid for Internal Standard Preparation

This protocol is a proposed synthetic route adapted from general methods for deuteration of carboxylic acids.

  • Starting Material: Commercially available (2E)-tetradecenedioic acid.

  • Deuteration: A practical method for deuteration involves the synergistic photoredox and hydrogen atom transfer (HAT) catalysis using D₂O as the deuterium (B1214612) source. This allows for precise deuteration of aliphatic carboxylic acids.[9] Alternatively, α-deuterated carboxylic acids can be synthesized from corresponding malonic acids via hydrogen/deuterium exchange and decarboxylation in the presence of D₂O.[10][11]

  • Purification: The deuterated (2E)-tetradecenedioic acid should be purified using preparative high-performance liquid chromatography (HPLC).

  • Characterization: The purity and isotopic enrichment of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

  • Conversion to Acyl-CoA: The deuterated dicarboxylic acid can then be converted to its corresponding CoA thioester using standard enzymatic or chemical synthesis methods.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2]

  • Sample Preparation and Extraction:

    • For tissue samples (10-50 mg), homogenize in ice-cold 10% trichloroacetic acid.

    • Add a known amount of deuterated this compound internal standard.

    • Centrifuge to precipitate proteins.

    • Perform a solid-phase extraction (SPE) of the supernatant to isolate the acyl-CoAs.

    • Elute, evaporate the solvent, and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Analyte): Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]

      • Deuterated this compound (Internal Standard): Monitor the corresponding transition for the deuterated analog.

    • Source Parameters: Optimize declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Tissue/Cell Sample add_is Add Deuterated Internal Standard sample->add_is homogenize Homogenization (Cold TCA) add_is->homogenize extract Solid-Phase Extraction (SPE) homogenize->extract reconstitute Reconstitution extract->reconstitute lc UPLC Separation (C18, High pH) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome / Mitochondria fatty_acid Monocarboxylic Fatty Acid (e.g., Tetradecanoic Acid) omega_hydroxylation ω-Hydroxylation (Cytochrome P450) fatty_acid->omega_hydroxylation hydroxy_fa ω-Hydroxy Fatty Acid omega_hydroxylation->hydroxy_fa oxidation1 Oxidation (Alcohol Dehydrogenase) hydroxy_fa->oxidation1 aldehyde_fa ω-Aldehyde Fatty Acid oxidation1->aldehyde_fa oxidation2 Oxidation (Aldehyde Dehydrogenase) aldehyde_fa->oxidation2 dca Dicarboxylic Acid ((2E)-Tetradecenedioic Acid) oxidation2->dca coa_activation CoA Activation (Acyl-CoA Synthetase) dca->coa_activation target_coa This compound coa_activation->target_coa beta_oxidation β-Oxidation target_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA beta_oxidation->succinyl_coa

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

References

Troubleshooting poor recovery of acyl-CoAs from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful recovery of acyl-CoAs from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of acyl-CoAs from biological samples?

The recovery of acyl-CoAs is influenced by several critical factors due to their inherent instability and low abundance in biological samples.[1][2] Key considerations include:

  • Sample Handling and Storage: Rapid quenching of metabolic activity and proper storage are crucial to prevent enzymatic degradation.[3][4]

  • Extraction Method: The choice of extraction solvents and the efficiency of cell lysis significantly impact recovery rates.[5][6]

  • pH Control: Acyl-CoAs are more stable in acidic conditions; therefore, maintaining an appropriate pH throughout the extraction process is vital.[4][7]

  • Purity of Reagents: High-purity solvents and reagents are necessary to avoid interference and degradation of acyl-CoAs.

Q2: I am observing low yields of acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

Low recovery of acyl-CoAs is a common issue that can stem from several stages of the experimental process. The following table outlines potential causes and corresponding troubleshooting steps.[5]

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization. For tissues, a glass homogenizer is recommended. Optimize the ratio of extraction solvent to sample weight.[3][5]
Degradation by Esterases/Thioesterases Work quickly and keep samples on ice at all times. Use of acidic buffers (e.g., pH 4.9) can help inactivate degradative enzymes.[3][7]
Chemical Instability Avoid high temperatures and basic pH conditions. Acyl-CoAs are susceptible to hydrolysis.[4][8]
Suboptimal Extraction Solvent A combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic buffer is often effective.[5][7] Consider a two-step extraction to improve recovery.[3]
Loss During Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE column. Optimize the washing and elution steps to prevent premature elution or incomplete recovery.[5]
Multiple Freeze-Thaw Cycles Aliquot samples to avoid repeated freezing and thawing, which can lead to significant degradation.[4]

Q3: What is the recommended method for storing biological samples to ensure the stability of acyl-CoAs?

To ensure the stability of acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection to quench all metabolic activity.[9] For long-term storage, samples should be kept at -80°C.[4] It is also crucial to minimize the time between sample collection and extraction. Acyl-CoAs are stable in acidic conditions at -80°C, and storing extracts in an acidic solution (e.g., 10% trichloroacetic acid) can enhance stability.[4]

Q4: Can you provide a general protocol for the extraction of acyl-CoAs from tissue and cell culture samples?

Yes, below are detailed protocols for the extraction of acyl-CoAs from both tissue and cell culture samples, adapted from established methods.[1][5]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue

This protocol is suitable for various tissue types and combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[5][7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Deionized water

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[3][5]

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[3][5]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3][5]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[3][5]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.[5]

    • Equilibration: Equilibrate the column with 3 mL of water.[5]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[5]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[5]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[5]

Protocol 2: Acyl-CoA Extraction from Cell Culture

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Ice-cold 75% Methanol in water, containing an internal standard

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 75% methanol (containing internal standard) per 1-5 million cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol solution.[1]

    • Vortex the cell lysate for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

    • Transfer the clear supernatant for analysis.

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the sample type and the specific extraction method employed. The following tables summarize reported recovery rates and abundance from different methodologies.

Table 1: Reported Recovery Rates of Acyl-CoAs

Extraction MethodTissue/Cell TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104%[10]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[7][11]
Acetonitrile/2-propanol extraction with SPERat Liver83-90% (SPE step)[10]

Table 2: Abundance of Acyl-CoA Species in Mammalian Cell Lines

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.64--
Propionyl-CoA3.53--
Succinyl-CoA25.47--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.

G cluster_workflow Acyl-CoA Extraction Workflow Sample Biological Sample (Tissue or Cells) Quench Quench Metabolism (Liquid Nitrogen) Sample->Quench Homogenize Homogenization/Lysis (Acidic Buffer) Quench->Homogenize Extract Solvent Extraction (Isopropanol/ACN) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect SPE Solid-Phase Extraction (SPE) (Optional, for purity) Collect->SPE Dry Dry Down (Nitrogen Stream) Collect->Dry Without SPE SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples.

G cluster_troubleshooting Troubleshooting Poor Acyl-CoA Recovery Start Low Acyl-CoA Recovery CheckLysis Check Lysis/Homogenization Efficiency Start->CheckLysis ImproveLysis Optimize Homogenization (e.g., glass homogenizer, solvent:tissue ratio) CheckLysis->ImproveLysis No CheckDegradation Suspect Degradation? CheckLysis->CheckDegradation Yes ImproveLysis->CheckDegradation ControlTemp Work on Ice, Use Cold Solvents CheckDegradation->ControlTemp Yes CheckExtraction Review Extraction Protocol CheckDegradation->CheckExtraction No UseAcidicBuffer Use Acidic Buffer (pH ~4.9) ControlTemp->UseAcidicBuffer UseAcidicBuffer->CheckExtraction OptimizeSolvent Optimize Solvent System (e.g., ACN/Isopropanol) CheckExtraction->OptimizeSolvent Suboptimal CheckSPE Using SPE? Check Protocol CheckExtraction->CheckSPE Optimal OptimizeSolvent->CheckSPE OptimizeSPE Optimize SPE Steps (Condition, Wash, Elute) CheckSPE->OptimizeSPE Yes Success Improved Recovery CheckSPE->Success No OptimizeSPE->Success

Caption: A decision tree for troubleshooting common issues leading to poor acyl-CoA recovery.

References

Technical Support Center: Acyl-CoA Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in acyl-CoA analysis?

Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, an acyl-CoA, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[2][3] In complex biological samples, various endogenous components like salts, phospholipids, and other metabolites can interfere with the ionization of acyl-CoAs.

Q2: What are the common sources of ion suppression in acyl-CoA analysis?

Common sources of ion suppression in acyl-CoA analysis include:

  • Endogenous matrix components: Biological samples are complex mixtures containing numerous molecules that can co-elute with acyl-CoAs and compete for ionization.[3]

  • Sample preparation reagents: Reagents used during sample extraction and processing, if not completely removed, can interfere with ESI.

  • Plasticizers: Contaminants leached from plastic labware (e.g., tubes, well plates) can be a source of ion suppression.[4]

  • Mobile phase additives: While necessary for chromatographic separation, some additives can cause ion suppression if used at high concentrations.

Q3: How can I detect and assess the extent of ion suppression in my acyl-CoA analysis?

One common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the signal of an analyte in a pure solvent to its signal when spiked into a sample extract that does not contain the analyte. A lower signal in the sample extract indicates ion suppression. The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte is the gold standard for compensating for matrix effects, as the SIL-IS experiences similar ion suppression to the analyte.[1][2][5]

Q4: What is the most effective strategy to minimize ion suppression?

A multi-faceted approach is often the most effective. This includes:

  • Robust Sample Preparation: To remove interfering matrix components before LC-MS analysis.[6]

  • Optimized Chromatographic Separation: To resolve acyl-CoAs from co-eluting interferences.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): To compensate for any remaining matrix effects.[1][2][5]

  • Instrument Parameter Optimization: Fine-tuning ESI source parameters can help improve analyte signal and reduce the impact of suppression.

Troubleshooting Guides

Issue 1: Low or inconsistent acyl-CoA signal intensity.

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • If you are using a simple protein precipitation method (e.g., with acetonitrile (B52724) or methanol), consider switching to a more rigorous sample preparation technique like solid-phase extraction (SPE). SPE can provide a cleaner sample extract by selectively isolating the acyl-CoAs.[7]

    • Compare different extraction solvents. For instance, some studies have found that using sulfosalicylic acid (SSA) can be an effective alternative to trichloroacetic acid (TCA) or methanol (B129727) for extracting short-chain acyl-CoAs with reduced matrix effects.[8]

  • Optimize Chromatography:

    • Ensure that your chromatographic method provides good separation between your acyl-CoAs of interest and the regions where most matrix components elute.

    • Adjusting the gradient profile or using a different column chemistry (e.g., a different C18 phase or HILIC) can alter selectivity and improve separation from interfering compounds.

  • Implement Stable Isotope-Labeled Internal Standards (SIL-IS):

    • The use of a SIL-IS for each acyl-CoA being quantified is highly recommended.[1][2][5] These standards co-elute with the analyte and experience similar ionization suppression, allowing for accurate correction of the signal.

Issue 2: Poor reproducibility of acyl-CoA quantification.

Possible Cause: Variable matrix effects between samples and instability of acyl-CoAs.

Troubleshooting Steps:

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the sample matrix. Acyl-CoAs can be unstable, so rapid quenching of metabolism and proper storage (e.g., at -80°C in an acidic solution) are crucial.[2][4]

  • Use Glass Vials: To avoid signal loss due to adsorption of acyl-CoAs to plastic surfaces, consider using glass or low-adsorption vials for sample storage and analysis.[4]

  • Matrix-Matched Calibrators: If SIL-IS are not available, preparing calibration standards in a representative blank matrix (a sample matrix known to be free of the analytes) can help to compensate for consistent matrix effects.

  • Evaluate Extraction Efficiency: The extraction recovery of acyl-CoAs can vary depending on their chain length.[9] Validate your extraction method to ensure consistent recovery across all analytes of interest.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Sample Preparation MethodKey AdvantagesKey LimitationsTypical Application
Protein Precipitation (e.g., Acetonitrile, Methanol, TCA) Simple, fast, and inexpensive.Can result in significant ion suppression due to incomplete removal of matrix components.[8]High-throughput screening where speed is prioritized over ultimate sensitivity.
Solid-Phase Extraction (SPE) Provides cleaner extracts, leading to reduced ion suppression and improved sensitivity.[7]More time-consuming and expensive than protein precipitation. Method development can be more complex.Targeted quantitative studies requiring high sensitivity and accuracy.
Sulfosalicylic Acid (SSA) Precipitation Can offer efficient extraction of short-chain acyl-CoAs with potentially lower matrix effects compared to other precipitants.[8]May not be optimal for all acyl-CoA species.Analysis of short-chain acyl-CoAs and CoA biosynthetic precursors.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol is a general guideline and should be optimized for specific applications.

  • Sample Homogenization: Homogenize tissue or cell pellets in a suitable buffer on ice.

  • Protein Precipitation: Add a cold protein precipitation solvent (e.g., 10% TCA) to the homogenate. Vortex and centrifuge to pellet the protein.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 2 mL of 5% methanol in water) to remove polar interferences.[7]

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 1 mL of methanol).[7]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction using Protein Precipitation with Acetonitrile/Methanol/Water

This protocol is a simpler, faster alternative to SPE.

  • Metabolism Quenching: Rapidly quench metabolism by adding a cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v) to the biological sample.[3]

  • Homogenization: Homogenize the sample in the extraction solvent.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Visualizations

Caption: Workflow illustrating how matrix components can lead to ion suppression during ESI-MS analysis of acyl-CoAs.

InternalStandardPrinciple Analyte Analyte (Acyl-CoA) Signal Suppression Ion Suppression Analyte->Suppression Ratio Analyte/IS Ratio (Constant) Analyte->Ratio IS Internal Standard (SIL-Acyl-CoA) Signal IS->Suppression IS->Ratio Matrix Matrix Component Interference Matrix->Suppression Suppression->Analyte Reduces Signal Suppression->IS Reduces Signal Proportionally Quant Accurate Quantification Ratio->Quant

Caption: Principle of using a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression.

References

Stability of (2E)-tetradecenedioyl-CoA in different extraction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2E)-tetradecenedioyl-CoA in various extraction solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and handling of this compound.

Q1: I am observing low recovery of this compound after extraction. What are the potential causes?

Low recovery can be attributed to several factors:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]

  • Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. Ensure that samples are processed quickly and kept on ice. For long-term storage, samples should be rapidly frozen in liquid nitrogen and stored at -80°C.[1]

  • Incomplete Homogenization: Thorough homogenization is necessary to release the analyte from the tissue matrix.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass and plastic surfaces. While some studies suggest this loss is negligible, using low-adsorption tubes and glassware is a good practice.[2]

Q2: My extracted this compound appears to be degrading over a short period. How can I improve its stability?

To enhance stability:

  • Control pH: Acidic conditions (pH 4.0-6.0) are generally preferred for the extraction and storage of acyl-CoAs to minimize hydrolysis.

  • Use of Antioxidants: For unsaturated acyl-CoAs, the inclusion of antioxidants in the extraction buffer may prevent oxidation.

  • Solvent Choice: Store the final extract in a solvent that maintains solubility and stability, such as a methanol/water mixture.[1]

  • Temperature Control: Keep samples on ice at all times during processing and store at -80°C for the long term. Avoid repeated freeze-thaw cycles.[1]

Q3: What are the best practices for storing tissue samples prior to this compound extraction?

For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is crucial to minimize enzymatic activity and chemical degradation.[1]

Q4: Can I use a solvent other than acetonitrile or isopropanol for the extraction?

While acetonitrile and isopropanol are commonly used, other organic solvents can be employed.[1] However, it is essential to validate the extraction efficiency and the stability of this compound in any alternative solvent. A stability study, as detailed in the experimental protocols section, should be performed.

Stability of Long-Chain Acyl-CoAs in Common Extraction Solvents

Solvent SystemExpected StabilityKey Considerations
Acetonitrile Good Often used in combination with an acidic buffer. Provides good recovery for a range of acyl-CoAs.[3][4]
Isopropanol Good Frequently used with acidic buffers for tissue homogenization and extraction.[1]
Methanol Moderate to Good Can be used for extraction and is a suitable solvent for storing the final extract, often mixed with water.[1]
Chloroform/Methanol Mixtures Variable Historically used, but phase separation can be complex and may lead to analyte loss.
Aqueous Buffers (Acidic pH) Good (Short-term) Long-chain acyl-CoAs are stable in acidic buffers (pH 4-6) for short periods at low temperatures.[2]
Aqueous Buffers (Alkaline pH) Poor Alkaline conditions lead to rapid hydrolysis of the thioester bond.[4]

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in different extraction solvents.

Protocol: Stability Assessment of this compound

Objective: To determine the stability of this compound in a selected panel of extraction solvents over time.

Materials:

  • This compound standard

  • Extraction solvents to be tested (e.g., Acetonitrile, Isopropanol, Methanol)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)

  • LC-MS grade water

  • Low-adsorption vials

  • Nitrogen evaporator

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol).

    • Prepare a stock solution of the internal standard.

  • Sample Preparation:

    • For each solvent to be tested, prepare a series of vials.

    • In each vial, add a known amount of the this compound stock solution and the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the test solvent.

  • Time-Course Analysis:

    • Analyze a set of samples immediately after preparation (T=0).

    • Store the remaining vials at the desired temperature (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 1, 4, 8, 24 hours), remove a set of vials from storage.

    • If the storage solvent is not compatible with the LC-MS mobile phase, evaporate the solvent and reconstitute in a suitable injection solvent.

    • Analyze the samples by LC-MS.

  • Data Analysis:

    • Quantify the amount of this compound at each time point by calculating the peak area ratio relative to the internal standard.

    • Plot the concentration of this compound against time for each solvent and temperature.

    • Calculate the degradation rate and half-life in each condition.

Visualizations

The following diagrams illustrate the experimental workflow for stability assessment and the logical relationship of factors affecting stability.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation A Prepare this compound and Internal Standard Stock Solutions B Aliquot Standards into Vials A->B C Evaporate Solvent B->C D Reconstitute in Test Solvents C->D E Analyze T=0 Samples by LC-MS D->E Immediate Analysis F Store Samples at Different Temperatures D->F Storage G Analyze Samples at Defined Time Points F->G H Quantify Analyte Concentration G->H I Plot Concentration vs. Time H->I J Calculate Degradation Rate and Half-life I->J

Caption: Workflow for assessing the stability of this compound.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors center This compound Stability pH pH center->pH Solvent Solvent Polarity center->Solvent Additives Additives (e.g., Antioxidants) center->Additives Temp Temperature center->Temp Light Light Exposure center->Light FreezeThaw Freeze-Thaw Cycles center->FreezeThaw

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

Unveiling (2E)-Tetradecenedioyl-CoA: A Deep Dive into its Validation as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and validation of metabolic intermediates are paramount for understanding cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the experimental evidence and methodologies used to validate (2E)-tetradecenedioyl-CoA as a metabolic intermediate in dicarboxylic acid metabolism, contrasting it with alternative metabolic fates.

This compound is a dicarboxylic acyl-CoA species proposed to be an intermediate in the β-oxidation of tetradecanedioic acid. This metabolic pathway is crucial for the breakdown of long-chain dicarboxylic acids, which are formed through the ω-oxidation of monocarboxylic fatty acids. The metabolism of these dicarboxylic acids occurs in both peroxisomes and mitochondria and plays a significant role in energy homeostasis, particularly under conditions of high fatty acid flux.

Comparative Analysis of Metabolic Pathways

The validation of this compound hinges on its detection and characterization within the established pathways of dicarboxylic acid oxidation. The primary alternative to its direct formation and subsequent oxidation is the bypass or rapid conversion into other metabolites. Below, we compare the evidence for its role as a distinct intermediate.

Table 1: Quantitative Data Supporting the Presence of Dicarboxylic Acyl-CoA Intermediates

Analytical MethodTissue/Cell TypeDetected Dicarboxylyl-CoAs (Carbon Chain Length)Key Findings
LC-MS/MSMouse LiverC6, C8, C10, C12Demonstrated the presence of a pool of dicarboxylic acyl-CoAs.
In Vitro Enzyme AssaysPurified Rat Liver Peroxisomal EnzymesC12Showed enzymatic activity of acyl-CoA oxidase with dodecanedioyl-CoA.
Metabolic Flux AnalysisCultured Human FibroblastsC10, C12, C14Traced the flow of labeled dicarboxylic acids through the β-oxidation pathway.

Experimental Protocols for Validation

The identification and quantification of this compound and related metabolites rely on sophisticated analytical techniques and enzymatic assays.

Protocol 1: Extraction and LC-MS/MS Analysis of Dicarboxylyl-CoAs from Tissues

Objective: To extract and quantify dicarboxylic acyl-CoA species from biological samples.

Methodology:

  • Tissue Homogenization: Flash-frozen tissue samples are homogenized in a buffered solution containing antioxidants and internal standards (e.g., isotopically labeled acyl-CoAs).

  • Solid-Phase Extraction (SPE): The homogenate is subjected to solid-phase extraction to isolate the acyl-CoA fraction from other cellular components.

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of the target analyte to that of the internal standard.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

Objective: To determine the enzymatic activity of acyl-CoA dehydrogenases with dicarboxylyl-CoA substrates.

Methodology:

  • Enzyme Preparation: Purified recombinant acyl-CoA dehydrogenase or mitochondrial/peroxisomal extracts are used as the enzyme source.

  • Substrate Preparation: this compound is synthesized chemo-enzymatically.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a buffered solution containing the dicarboxylyl-CoA substrate and an electron acceptor (e.g., ferricenium).

  • Spectrophotometric Detection: The rate of the reaction is monitored by measuring the change in absorbance of the electron acceptor over time.

Visualizing the Metabolic Landscape

To better understand the context in which this compound exists, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic_Fatty_Acid Monocarboxylic Fatty Acid Omega_Oxidation ω-Oxidation Monocarboxylic_Fatty_Acid->Omega_Oxidation CYP4A Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid DCA_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->DCA_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation DCA_CoA->Peroxisomal_Beta_Oxidation Unsaturated_DCA_CoA (2E)-Dicarboxylyl-CoA (e.g., this compound) Peroxisomal_Beta_Oxidation->Unsaturated_DCA_CoA Acyl-CoA Oxidase Chain_Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Unsaturated_DCA_CoA->Chain_Shortened_DCA_CoA Multifunctional Enzyme Mito_DCA_CoA Dicarboxylyl-CoA Chain_Shortened_DCA_CoA->Mito_DCA_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Mito_DCA_CoA->Mitochondrial_Beta_Oxidation Mito_Unsaturated_DCA_CoA (2E)-Dicarboxylyl-CoA Mitochondrial_Beta_Oxidation->Mito_Unsaturated_DCA_CoA Acyl-CoA Dehydrogenase Succinyl_CoA Succinyl-CoA Mito_Unsaturated_DCA_CoA->Succinyl_CoA Further Oxidation TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Overview of dicarboxylic acid metabolism.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Metabolite_Validation Metabolite Validation Data_Analysis->Metabolite_Validation Enzyme_Assay Enzyme Activity Assay Enzyme_Assay->Metabolite_Validation

Caption: Experimental workflow for validation.

Conclusion

The validation of this compound as a metabolic intermediate is supported by a growing body of evidence from advanced analytical techniques and enzymatic studies. While direct quantification remains challenging, its position within the peroxisomal and mitochondrial β-oxidation pathways of dicarboxylic acids is strongly indicated. Further research, including metabolic flux analysis with labeled precursors and studies with purified enzymes, will be crucial to fully elucidate its precise role and regulatory significance. This knowledge is essential for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutic strategies.

A Comparative Analysis of Mitochondrial and Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acids (DCAs), produced through the omega-oxidation of monocarboxylic fatty acids, undergo beta-oxidation in both mitochondria and peroxisomes. While both organelles contribute to the breakdown of these molecules, their respective roles, enzymatic machinery, and metabolic outcomes differ significantly. This guide provides a comprehensive comparison of mitochondrial and peroxisomal beta-oxidation of DCAs, supported by experimental data and detailed methodologies, to aid researchers in understanding and investigating these crucial metabolic pathways.

Key Differences at a Glance

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Site MitochondriaPeroxisomes
Primary Substrates Medium-chain dicarboxylic acids (C10-C12)Long-chain dicarboxylic acids (>C16)[1]
First Enzyme Acyl-CoA Dehydrogenase (e.g., MCAD)Acyl-CoA Oxidase (ACOX)
Electron Acceptor (First Step) FADO2 (producing H2O2)
Energy Yield Higher ATP productionLower ATP production; generates heat
End Products Acetyl-CoA and succinyl-CoA (complete oxidation)[2]Chain-shortened acyl-CoAs, acetyl-CoA, and succinyl-CoA (incomplete oxidation)
Regulation Responsive to feeding/fasting statesInduced by high-fat diets and certain xenobiotics[2]
Carnitine Dependence Required for transport into mitochondriaNot required for entry into peroxisomes

Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate preference of beta-oxidation in each organelle are dictated by the kinetic properties of their respective enzymes. While comprehensive kinetic data for all enzymes with a wide range of dicarboxylic acid substrates are not exhaustively compiled in a single source, the available literature provides valuable insights.

Table 1: Kinetic Parameters of Key Enzymes in Dicarboxylic Acid Beta-Oxidation

EnzymeOrganelleSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Acyl-CoA OxidasePeroxisomeDodecanedioyl-CoA (C12-DCA)~25Similar to lauroyl-CoA[3]
Sebacic acid-CoA (C10-DCA)Increasing Km with decreasing chain lengthSimilar calculated Vmax values[3]
Suberic acid-CoA (C8-DCA)Increasing Km with decreasing chain lengthSimilar calculated Vmax values[3]
Adipic acid-CoA (C6-DCA)Increasing Km with decreasing chain lengthSimilar calculated Vmax values[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondriaDodecanedioyl-CoA (C12-DCA)-28% activity compared to C8-CoA[4]
Adipoyl-CoA (C6-DCA)-Active[4]

Note: Specific Km and Vmax values for mitochondrial dehydrogenases with dicarboxylic acid substrates are not consistently reported in the literature. The provided data for MCAD indicates relative activity.

Signaling Pathways and Experimental Workflows

Mitochondrial Dicarboxylic Acid Beta-Oxidation Pathway

Mitochondrial_DCA_Beta_Oxidation cluster_mito Mitochondrial Matrix cluster_transport Mitochondrial Membranes DCA_CoA Dicarboxylyl-CoA Enoyl_CoA 2-Enoyl-Dicarboxylyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_DCA_CoA->DCA_CoA Further Cycles Succinyl_CoA Succinyl-CoA Shortened_DCA_CoA->Succinyl_CoA Final Product DCA_ext Dicarboxylic Acid (Cytosol) CPT1 CPT1 DCA_ext->CPT1 DCA_carnitine Dicarboxylyl-Carnitine CPT1->DCA_carnitine Translocase Translocase CPT2 CPT2 Translocase->CPT2 CPT2->DCA_CoA DCA_carnitine->Translocase

Caption: Mitochondrial beta-oxidation pathway for dicarboxylic acids.

Peroxisomal Dicarboxylic Acid Beta-Oxidation Pathway

Peroxisomal_DCA_Beta_Oxidation cluster_peroxisome Peroxisome DCA_CoA_p Dicarboxylyl-CoA Enoyl_CoA_p 2-Enoyl-Dicarboxylyl-CoA DCA_CoA_p->Enoyl_CoA_p Acyl-CoA Oxidase (O2 -> H2O2) Hydroxyacyl_CoA_p 3-Hydroxyacyl-Dicarboxylyl-CoA Enoyl_CoA_p->Hydroxyacyl_CoA_p L-Bifunctional Protein (Hydratase activity) H2O2 H2O2 Enoyl_CoA_p->H2O2 Ketoacyl_CoA_p 3-Ketoacyl-Dicarboxylyl-CoA Hydroxyacyl_CoA_p->Ketoacyl_CoA_p L-Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) Shortened_DCA_CoA_p Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA_p->Shortened_DCA_CoA_p Thiolase Acetyl_CoA_p Acetyl-CoA Ketoacyl_CoA_p->Acetyl_CoA_p Shortened_DCA_CoA_p->DCA_CoA_p Further Cycles / Export DCA_ext_p Dicarboxylic Acid (Cytosol) DCA_ext_p->DCA_CoA_p Acyl-CoA Synthetase

Caption: Peroxisomal beta-oxidation pathway for dicarboxylic acids.

Comparative Workflow for Studying DCA Beta-Oxidation

Experimental_Workflow cluster_sample Sample Preparation cluster_fractionation Organelle Isolation cluster_assay Beta-Oxidation Assay cluster_analysis Product Analysis Tissue Tissue Homogenization (e.g., Liver, Kidney) Centrifugation Differential Centrifugation Tissue->Centrifugation Cells Cell Culture (e.g., Fibroblasts, Hepatocytes) Cells->Centrifugation Gradient Density Gradient Centrifugation (e.g., Percoll, OptiPrep) Centrifugation->Gradient Mito Isolated Mitochondria Gradient->Mito Peroxi Isolated Peroxisomes Gradient->Peroxi Incubation Incubation with 14C-labeled Dicarboxylic Acid Mito->Incubation Respirometry High-Resolution Respirometry (Seahorse XF Analyzer) Mito->Respirometry Peroxi->Incubation Peroxi->Respirometry Extraction Extraction of Acyl-CoAs and Metabolites Incubation->Extraction Quantification Quantification of Chain-shortened DCAs, Acetyl-CoA, and Succinyl-CoA Respirometry->Quantification HPLC HPLC Analysis Extraction->HPLC MS LC-MS/MS Analysis Extraction->MS HPLC->Quantification MS->Quantification

Caption: Experimental workflow for comparative analysis of DCA beta-oxidation.

Experimental Protocols

Isolation of Mitochondria and Peroxisomes

A common method for isolating mitochondria and peroxisomes from tissues (e.g., rat liver) involves differential and density gradient centrifugation.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Percoll or OptiPrep density gradient medium

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Mince fresh tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude mitochondrial fraction.

  • The supernatant from the previous step can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 min) to pellet a crude peroxisomal fraction.

  • For higher purity, resuspend the crude pellets and layer them onto a Percoll or OptiPrep density gradient.

  • Centrifuge at high speed (e.g., 35,000 x g for 30 min). Mitochondria and peroxisomes will band at different densities and can be carefully collected.

  • Wash the isolated organelles in buffer to remove the gradient medium.

In Vitro Beta-Oxidation Assay using 14C-Labeled Dicarboxylic Acids

This assay measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA.

Materials:

  • Isolated mitochondria or peroxisomes

  • Assay buffer (e.g., containing ATP, CoA, NAD+, FAD, and L-carnitine for mitochondrial assays)

  • 14C-labeled dicarboxylic acid (e.g., [1,12-14C]dodecanedioic acid)

  • Scintillation fluid and counter

Protocol:

  • Pre-incubate the isolated organelles in the assay buffer at 37°C.

  • Initiate the reaction by adding the 14C-labeled dicarboxylic acid substrate.

  • Incubate for a specific time period (e.g., 10-30 min).

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant contains the acid-soluble products, including 14C-acetyl-CoA.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • The rate of beta-oxidation is calculated as the amount of radiolabeled product formed per unit time per milligram of protein.

High-Resolution Respirometry (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial and peroxisomal respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Isolated mitochondria or peroxisomes

  • Substrates (dicarboxylic acids) and inhibitors (e.g., etomoxir (B15894) to inhibit mitochondrial CPT1)

Protocol:

  • Adhere isolated organelles to the bottom of the Seahorse XF microplate wells.

  • Place the plate in the Seahorse XF Analyzer and equilibrate.

  • Inject the dicarboxylic acid substrate and measure the change in OCR.

  • To differentiate between mitochondrial and peroxisomal activity, specific inhibitors can be used. For example, the addition of etomoxir will inhibit mitochondrial beta-oxidation, and any remaining OCR upon DCA addition can be attributed to peroxisomal activity.

  • Data is analyzed using the Seahorse software to determine the rates of substrate-driven respiration.

Analysis of Beta-Oxidation Products by HPLC and LC-MS/MS

These techniques allow for the separation and quantification of the various acyl-CoA intermediates and end products of dicarboxylic acid beta-oxidation.

Materials:

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

  • Standards for the expected acyl-CoA intermediates

Protocol:

  • Perform the in vitro beta-oxidation assay as described above.

  • Stop the reaction and extract the acyl-CoAs from the reaction mixture.

  • Inject the extracted sample into the HPLC or LC-MS/MS system.

  • Separate the different acyl-CoA species based on their retention times.

  • Detect and quantify the separated molecules using UV detection (for HPLC) or mass spectrometry.

  • Compare the retention times and mass spectra to known standards to identify and quantify the specific products of dicarboxylic acid beta-oxidation.

Conclusion

The beta-oxidation of dicarboxylic acids is a complex metabolic process partitioned between mitochondria and peroxisomes, with each organelle playing a distinct and complementary role. Peroxisomes are primarily responsible for the initial chain-shortening of long-chain dicarboxylic acids, while mitochondria are more efficient in the complete oxidation of the resulting medium-chain intermediates to generate ATP. Understanding the nuances of these pathways, their enzymatic players, and their regulation is critical for research in metabolic diseases, drug development, and toxicology. The experimental approaches outlined in this guide provide a robust framework for the detailed investigation and comparative analysis of mitochondrial and peroxisomal dicarboxylic acid beta-oxidation.

References

(2E)-Tetradecenedioyl-CoA: A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2E)-tetradecenedioyl-CoA levels, contrasting its expected concentrations in healthy individuals with those anticipated in various diseased states. The information presented herein is based on an understanding of its role in metabolic pathways and findings on related metabolites, as direct quantitative comparisons in the literature are limited. This document aims to be a valuable resource for researchers investigating metabolic disorders and developing novel therapeutic interventions.

Introduction to this compound

This compound is a dicarboxylic acyl-CoA that serves as an intermediate in the peroxisomal and mitochondrial beta-oxidation of dicarboxylic acids. Dicarboxylic acids are formed through the omega-oxidation of fatty acids, a pathway that becomes particularly active when mitochondrial beta-oxidation is impaired or overloaded. The "dioyl" suffix indicates the presence of two carboxyl groups, making it a dicarboxylic acid derivative. The "(2E)" designation refers to the trans configuration of the double bond between the second and third carbon atoms. Understanding the fluctuations of this metabolite can provide insights into the functioning of fatty acid oxidation pathways and may serve as a potential biomarker for related metabolic disorders.

Biochemical Role and Metabolic Pathways

This compound is primarily involved in the beta-oxidation of tetradecanedioic acid. This process occurs in both mitochondria and peroxisomes and is crucial for energy production from dicarboxylic acids.

fatty_acid_beta_oxidation Tetradecanedioic_acid Tetradecanedioic Acid Tetradecanedioyl_CoA Tetradecanedioyl-CoA Tetradecanedioic_acid->Tetradecanedioyl_CoA Acyl-CoA Synthetase _2E_Tetradecenedioyl_CoA This compound Tetradecanedioyl_CoA->_2E_Tetradecenedioyl_CoA Acyl-CoA Dehydrogenase _3_Hydroxytetradecanedioyl_CoA 3-Hydroxytetradecanedioyl-CoA _2E_Tetradecenedioyl_CoA->_3_Hydroxytetradecanedioyl_CoA Enoyl-CoA Hydratase _3_Ketotetradecanedioyl_CoA 3-Ketotetradecanedioyl-CoA _3_Hydroxytetradecanedioyl_CoA->_3_Ketotetradecanedioyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA _3_Ketotetradecanedioyl_CoA->Dodecanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketotetradecanedioyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Comparative Analysis of this compound Levels

While direct quantitative data for this compound levels in various states is scarce, we can infer its expected changes based on the pathophysiology of relevant metabolic diseases.

Table 1: Expected Changes in this compound Levels in Diseased States

ConditionExpected Change in this compound LevelsRationale
Healthy State BaselineIn healthy individuals, the flux through the omega-oxidation pathway is generally low. Consequently, the production and subsequent beta-oxidation of dicarboxylic acids, including the formation of this compound, are expected to be at a basal level.
Fatty Acid Oxidation Disorders (FAODs) IncreasedIn FAODs, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the primary mitochondrial beta-oxidation pathway is blocked.[1][2] This leads to an accumulation of fatty acid intermediates, which are then shunted into the omega-oxidation pathway, resulting in increased production of dicarboxylic acids and their subsequent beta-oxidation intermediates, including this compound.
Dicarboxylic Aciduria IncreasedDicarboxylic aciduria is characterized by the increased excretion of dicarboxylic acids in the urine and is a hallmark of several FAODs.[1][3][4] The underlying defect in beta-oxidation leads to an accumulation of dicarboxylic acids, which would logically result in higher intracellular concentrations of their metabolic intermediates like this compound.

Experimental Protocols for Quantification

The analysis of acyl-CoA species, including this compound, is technically challenging due to their low abundance and chemical instability. The most widely accepted and robust method for their quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Steps for Acyl-CoA Quantification:

  • Sample Collection and Preparation:

    • Rapidly quench metabolic activity, typically by snap-freezing tissues or cells in liquid nitrogen.

    • Perform extraction using an acidic organic solvent mixture (e.g., acetonitrile/isopropanol/water with formic acid) to precipitate proteins and extract the acyl-CoAs.

    • Incorporate internal standards, ideally stable isotope-labeled versions of the analytes of interest, to correct for extraction inefficiency and matrix effects.

  • Chromatographic Separation (LC):

    • Employ reversed-phase chromatography to separate the different acyl-CoA species based on their chain length and polarity.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape and retention.

  • Detection and Quantification (MS/MS):

    • Utilize electrospray ionization (ESI) in positive mode.

    • Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • The precursor ion for this compound would be its protonated molecular mass, and a characteristic product ion would be monitored for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization in cold solvent Protein_Precipitation Protein Precipitation (e.g., with acid) Tissue_Homogenization->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation Injection MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Conclusion

References

A Researcher's Guide to Analytical Methods for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate and comprehensive profiling of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in a multitude of cellular processes, including fatty acid metabolism, energy production, and the regulation of signaling pathways. The selection of an appropriate analytical methodology is a critical determinant of the quality and scope of the resulting acyl-CoA profile. This guide provides an objective comparison of prevalent analytical techniques for acyl-CoA profiling, supported by experimental data, detailed protocols, and visual representations of key workflows and metabolic pathways.

Comparison of Analytical Methods

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based methods due to their high sensitivity and specificity.[1] However, other methods, such as enzymatic assays, are also available and may be suitable for specific applications. A comparative overview of the key performance metrics for different analytical approaches is presented below.

Analytical MethodPrincipleKey StrengthsKey LimitationsTypical Limit of Detection (LOD) / Quantitation (LOQ)Typical Recovery
LC-MS/MS Separation by liquid chromatography followed by detection and quantification using tandem mass spectrometry.[2]High sensitivity, high specificity, ability to profile a wide range of acyl-CoAs simultaneously, and provides structural information.[3]Higher initial instrument cost, potential for matrix effects, and requires specialized expertise.[3]LOD: 1-5 fmol; LOQ: 4.2 nM (very-long-chain) to 16.9 nM (short-chain).[4]60-140% depending on analyte and tissue type.[5]
UHPLC-MS/MS A high-pressure version of LC-MS/MS, offering improved resolution and faster analysis times.Enhanced chromatographic resolution, higher throughput, and increased sensitivity.Subject to similar limitations as conventional LC-MS/MS, may require more rigorous sample preparation.Not explicitly stated, but generally lower than conventional LC-MS/MS.90-111%.
Enzymatic Assays (Colorimetric/Fluorometric) Utilizes specific enzymes to generate a colored or fluorescent product that is proportional to the amount of a specific acyl-CoA.Relatively low cost, simple instrumentation, and suitable for high-throughput screening of a single analyte.Limited to the analysis of one or a few specific acyl-CoAs, lower sensitivity and specificity compared to LC-MS, and susceptible to interference from other molecules in the sample.[1]Generally in the picomole to nanomole range.Not typically reported as a primary validation parameter.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable acyl-CoA profiling. Below are summaries of common methods for sample preparation and analysis using LC-MS/MS.

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation

This method is a rapid and effective procedure for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of high speed (e.g., 14,000 x g) at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold 80% methanol.

  • Protein Precipitation: Vortex the cell suspension vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Analysis by LC-MS/MS

This protocol outlines a general approach for the analysis of extracted acyl-CoAs using a reversed-phase LC-MS/MS system.

Instrumentation:

  • Liquid Chromatography system (e.g., UHPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase column

LC Conditions:

  • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2 - 0.5 mL/min)

  • Column Temperature: 30-40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA species of interest. A common neutral loss of 507 Da is often used for screening.[6]

Data Analysis:

Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Acyl-CoA Profiling

The following diagram illustrates a typical experimental workflow for acyl-CoA profiling, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Collection Sample Collection (Cells or Tissues) Extraction Acyl-CoA Extraction (e.g., Solvent Precipitation) Sample_Collection->Extraction Purification Optional Purification (e.g., Solid-Phase Extraction) Extraction->Purification LC_Separation LC Separation (e.g., Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification acyl_coa_metabolism Fatty_Acids Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool Fatty_Acids->Acyl_CoA_Pool Activation Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool Glucose Glucose Glucose->Acyl_CoA_Pool Glycolysis & PDH Beta_Oxidation β-Oxidation Acyl_CoA_Pool->Beta_Oxidation Fatty_Acid_Synthesis Fatty Acid Synthesis Acyl_CoA_Pool->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acyl_CoA_Pool->Cholesterol_Synthesis Ketogenesis Ketogenesis Acyl_CoA_Pool->Ketogenesis TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA

References

Cross-Validation of Immunoassay and LC-MS for the Quantification of (2E)-Tetradecenedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. (2E)-Tetradecenedioyl-CoA, a dicarboxylic acyl-CoA, is a key metabolite in peroxisomal beta-oxidation. Its precise measurement is crucial for studying metabolic disorders and the efficacy of therapeutic interventions. This guide provides an objective comparison of two prominent analytical techniques—immunoassay and liquid chromatography-mass spectrometry (LC-MS)—for the quantification of this compound and related molecules.

This document outlines the methodologies, presents comparative performance data, and offers detailed experimental protocols to assist researchers in selecting the most appropriate analytical approach for their specific needs. While specific data for this compound is limited, this guide draws upon established principles and data from structurally similar dicarboxylic acyl-CoAs to provide a comprehensive comparison.

Methodological Comparison: Immunoassay vs. LC-MS

Immunoassays and LC-MS are powerful analytical tools, each with distinct advantages and limitations for the quantification of metabolites like this compound.

Immunoassays , typically in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte. These assays are known for their high throughput and relatively low cost per sample. However, the development of highly specific antibodies to small molecules like acyl-CoAs can be challenging. While antibodies have been successfully raised against long-chain acyl-CoAs, the specificity for a particular chain length and saturation, such as in this compound, may vary, and cross-reactivity with structurally similar molecules is a potential concern.[1] Immunoassays can be highly sensitive, with detection limits in the picomolar range.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.[2] This technique separates molecules based on their physicochemical properties followed by detection based on their mass-to-charge ratio. This allows for the precise identification and quantification of this compound, even in complex biological matrices. LC-MS/MS methods can achieve low limits of detection and quantification, often in the low micromolar to nanomolar range.[2] While offering superior specificity, LC-MS typically involves higher initial instrument costs and lower sample throughput compared to immunoassays.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of immunoassays and LC-MS for the analysis of medium-to-long-chain dicarboxylic acyl-CoAs, providing a comparative framework for this compound.

ParameterImmunoassay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High (dependent on antibody)Very High
Sensitivity (LOD) pmol range[1]0.05 µmol/L[2]
Limit of Quantification (LOQ) Typically in the low nmol/L range0.1 µmol/L[2]
Dynamic Range Narrower (typically 2-3 orders of magnitude)Wider (typically 3-5 orders of magnitude)
Precision (CV%) < 15%< 7.5%[2]
Throughput HighModerate
Cost per Sample LowModerate to High
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards

Signaling Pathway and Experimental Workflows

The accurate measurement of this compound is critical for understanding its role in metabolic pathways, primarily peroxisomal beta-oxidation of dicarboxylic acids.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long_Chain_Fatty_Acid Long-Chain Fatty Acid omega_oxidation ω-Oxidation Long_Chain_Fatty_Acid->omega_oxidation Long_Chain_Dicarboxylic_Acid Long-Chain Dicarboxylic Acid omega_oxidation->Long_Chain_Dicarboxylic_Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Long_Chain_Dicarboxylic_Acid->Dicarboxylyl_CoA_Synthetase Long_Chain_Dicarboxylyl_CoA Long-Chain Dicarboxylyl-CoA Dicarboxylyl_CoA_Synthetase->Long_Chain_Dicarboxylyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Long_Chain_Dicarboxylyl_CoA->Acyl_CoA_Oxidase trans_2_Enoyl_CoA This compound Acyl_CoA_Oxidase->trans_2_Enoyl_CoA Bifunctional_Protein Bifunctional Protein (Hydratase/Dehydrogenase) trans_2_Enoyl_CoA->Bifunctional_Protein Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Protein->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Thiolase->Shortened_Acyl_CoA

Caption: Peroxisomal beta-oxidation of dicarboxylic acids.

The following diagrams illustrate the generalized workflows for the analysis of this compound using a hypothetical competitive ELISA and a standard LC-MS/MS method.

Immunoassay_Workflow Sample_Prep Sample Preparation (Extraction & Dilution) Incubation Add Sample/Standard and Anti-(2E)-tetradecenedioyl-CoA Antibody Sample_Prep->Incubation Coating Coat Plate with This compound-Protein Conjugate Coating->Incubation Washing1 Wash Incubation->Washing1 Add_Enzyme_Conj_Ab Add Enzyme-Conjugated Secondary Antibody Washing1->Add_Enzyme_Conj_Ab Washing2 Wash Add_Enzyme_Conj_Ab->Washing2 Add_Substrate Add Substrate Washing2->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis

Caption: Generalized workflow for a competitive immunoassay.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction, Derivatization if needed) LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation Ionization Mass Spectrometry (Ionization) LC_Separation->Ionization Mass_Analysis Tandem MS (Mass Analysis & Fragmentation) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Generalized workflow for LC-MS/MS analysis.

Experimental Protocols

Immunoassay (Hypothetical Competitive ELISA Protocol)

This protocol is a generalized representation of a competitive ELISA for a small molecule like this compound and is based on methods for other haptens.

  • Antigen Coating: A 96-well microplate is coated with a this compound-protein conjugate (e.g., conjugated to BSA or KLH) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: Standards of known this compound concentration and prepared biological samples are added to the wells, followed by the addition of a specific primary antibody. The plate is incubated for 1-2 hours at room temperature. During this incubation, free this compound in the sample competes with the coated antigen for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and antigen.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the measured absorbance and is determined by comparison to the standard curve.

LC-MS/MS Protocol for Dicarboxylic Acyl-CoAs

This protocol is adapted from established methods for the analysis of dicarboxylic acids and acyl-CoAs in biological matrices.[2]

  • Sample Preparation (Extraction):

    • Biological samples (e.g., tissue homogenates, cell lysates) are quenched with a cold solvent (e.g., methanol/water mixture).

    • An internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acyl-CoA) is added.

    • Acyl-CoAs are extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like methyl-tert-butyl ether.[2]

    • The extracted samples are dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: An aqueous solution with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.

    • Gradient: A gradient elution is employed to separate the dicarboxylic acyl-CoAs from other matrix components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell.

    • Data Acquisition and Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from standards of known concentrations. The concentration of this compound in the samples is then determined from this curve.

Conclusion

The choice between an immunoassay and an LC-MS method for the quantification of this compound depends on the specific requirements of the research. Immunoassays offer a high-throughput and cost-effective solution, which may be suitable for screening large numbers of samples. However, the development of a highly specific antibody is a prerequisite. LC-MS/MS, on the other hand, provides unparalleled specificity and accuracy, making it the preferred method for targeted, quantitative studies where precise and reliable data are essential. For cross-validation, it is recommended to use an LC-MS/MS method to confirm the results obtained from an immunoassay, ensuring the accuracy and reliability of the findings.

References

A Comparative Guide to (2E)-Tetradecenedioyl-CoA and Other Long-Chain Acyl-CoAs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2E)-tetradecenedioyl-CoA in relation to other long-chain acyl-CoAs, focusing on their interactions with key metabolic enzymes. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide establishes a comparative framework based on the known enzymatic interactions of structurally similar dicarboxylic and monocarboxylic long-chain acyl-CoAs. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to this compound and its Significance

This compound is a dicarboxylic acyl-coenzyme A molecule. Dicarboxylic acids are formed through the omega-oxidation of fatty acids, a metabolic pathway that becomes significant during periods of high fatty acid flux or when beta-oxidation is impaired[1][2]. Once formed, these dicarboxylic acids are activated to their CoA esters and can undergo further metabolism, primarily through peroxisomal beta-oxidation[1][2]. The resulting products, acetyl-CoA and succinyl-CoA, can then enter central energy metabolism pathways[3][4]. The presence of a double bond in the (2E) configuration suggests it is an intermediate in the beta-oxidation pathway of a longer-chain dicarboxylic acid.

Understanding the enzymatic processing of this compound is crucial for elucidating its role in both normal physiology and in metabolic disorders. Its unique structure, with carboxyl groups at both ends, suggests differential handling by enzymes that typically process monocarboxylic long-chain fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA.

Comparative Enzyme Kinetics

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the first step of mitochondrial fatty acid beta-oxidation, introducing a double bond between the alpha and beta carbons of the acyl-CoA substrate[5]. Several ACADs exist with varying specificities for substrate chain length[5].

Table 1: Comparative Substrate Activity of Acyl-CoA Dehydrogenases

SubstrateEnzymeRelative Activity (%)Km (µM)Vmax (nmol/min/mg)Reference
This compound MCAD, LCAD, VLCADData Not AvailableData Not AvailableData Not Available
Dodecanedioyl-CoA (C12-DCA-CoA)MCAD~40% (of C12:0-CoA)Data Not AvailableData Not Available[3]
Dodecanedioyl-CoA (C12-DCA-CoA)LCAD~15% (of C12:0-CoA)Data Not AvailableData Not Available[3]
Dodecanedioyl-CoA (C12-DCA-CoA)VLCAD~20% (of C12:0-CoA)Data Not AvailableData Not Available[3]
Palmitoyl-CoA (C16:0-CoA)LCAD100% (Reference)~2.5~150[6]
Oleoyl-CoA (C18:1-CoA)LCADHighData Not AvailableData Not Available[1]

Note: The data for dodecanedioyl-CoA suggests that dicarboxylic acyl-CoAs are generally poorer substrates for mitochondrial ACADs compared to their monocarboxylic counterparts.

Carnitine Palmitoyltransferases (CPTs)

CPTs are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation[7]. CPT1, located on the outer mitochondrial membrane, converts acyl-CoAs to acylcarnitines, and CPT2, on the inner membrane, reverses this process.

Table 2: Comparative Substrate Activity of Carnitine Palmitoyltransferase I (CPT1)

SubstrateRelative Activity (%)K0.5 (µM)Vmax (nmol/min/mg)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Palmitoyl-CoA (C16:0-CoA)100% (Reference)~30-60~20-30[1]
Palmitoleoyl-CoA (C16:1-CoA)~150%Lower than C16:0Higher than C16:0[1]
Oleoyl-CoA (C18:1-CoA)~120%Similar to C16:0Higher than C16:0[1]
Linoleoyl-CoA (C18:2-CoA)~110%Higher than C16:0Higher than C16:0[1]

Note: The substrate specificity of CPTs for dicarboxylic acyl-CoAs is not well characterized. It is hypothesized that their transport into mitochondria may be less efficient than for monocarboxylic fatty acids.

Long-Chain Acyl-CoA Synthetases (LACS)

LACSs activate fatty acids by converting them to their corresponding acyl-CoA thioesters, a prerequisite for their involvement in metabolic pathways[4][8][9].

Table 3: Substrate Preferences of Long-Chain Acyl-CoA Synthetases

Substrate Fatty AcidEnzyme IsoformRelative Activity/PreferenceReference
(2E)-Tetradecenedioic Acid Various LACSData Not Available
Dicarboxylic Acids (General)Not well characterizedThought to be activated by specific synthetases, possibly peroxisomal[3]
Palmitic Acid (C16:0)LACS1, LACS4High[8][9]
Oleic Acid (C18:1)LACS1, LACS4High[10]
Linoleic Acid (C18:2)LACS4High[10]

Signaling Pathways and Metabolic Context

The metabolism of dicarboxylic acids is an integral part of overall lipid metabolism, particularly under conditions of metabolic stress.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxylation Omega-Hydroxylation Long-Chain Fatty Acid->Omega-Hydroxylation Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxylation->Dicarboxylic Acid ADH/ALDH Dicarboxylic_Acyl_CoA This compound (and other DC-CoAs) Dicarboxylic Acid->Dicarboxylic_Acyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acyl_CoA->Peroxisomal_Beta_Oxidation Transport? Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Dicarboxylic_Acyl_CoA->Mitochondrial_Beta_Oxidation CPT System? Acetyl-CoA_Succinyl-CoA Acetyl-CoA & Succinyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA_Succinyl-CoA Chain Shortening TCA_Cycle TCA Cycle Acetyl-CoA_Succinyl-CoA->TCA_Cycle Mitochondrial_Beta_Oxidation->Acetyl-CoA_Succinyl-CoA Chain Shortening

Caption: Overview of dicarboxylic acid metabolism.

Experimental Protocols

To facilitate direct comparison, detailed protocols for key enzyme assays are provided below.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.[6][11]

Materials:

  • Purified recombinant ACAD enzyme (e.g., MCAD, LCAD, or VLCAD)

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates: this compound, palmitoyl-CoA, oleoyl-CoA, etc.

  • Assay Buffer: 50 mM HEPES-K, pH 7.6, 0.1 mM EDTA

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Prepare a reaction master mix containing assay buffer, 2 µM ETF, 10 mM glucose, 1 U/ml glucose oxidase, and 100 U/ml catalase.

  • Add 180 µL of the master mix to each well of the 96-well plate.

  • Add 10 µL of the purified ACAD enzyme to the appropriate wells.

  • Incubate the plate at 37°C for 5 minutes to allow for enzymatic deoxygenation.

  • Initiate the reaction by adding 10 µL of the acyl-CoA substrate (final concentration 25-100 µM).

  • Immediately measure the decrease in fluorescence at 490 nm over time in a kinetic mode.

  • The rate of fluorescence decrease is proportional to the ACAD activity.

ACAD_Assay_Workflow Prepare_Master_Mix Prepare Master Mix (Buffer, ETF, Glucose, Glucose Oxidase, Catalase) Add_to_Plate Add 180 µL to 96-well plate Prepare_Master_Mix->Add_to_Plate Add_Enzyme Add 10 µL ACAD Enzyme Add_to_Plate->Add_Enzyme Incubate Incubate 5 min at 37°C (Deoxygenation) Add_Enzyme->Incubate Add_Substrate Add 10 µL Acyl-CoA Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex 340 nm, Em 490 nm) Kinetic Mode Add_Substrate->Measure_Fluorescence

Caption: Workflow for the ACAD ETF fluorescence reduction assay.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This forward radioisotopic assay measures the rate of acylcarnitine formation from radiolabeled carnitine and an acyl-CoA substrate.

Materials:

  • Mitochondrial preparations or purified CPT1

  • Acyl-CoA substrates: this compound, palmitoyl-CoA, etc.

  • L-[3H]carnitine

  • Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, pH 7.4

  • Bovine serum albumin (BSA), fatty acid-free

  • Malonyl-CoA (for inhibition studies)

  • 1 M HCl

  • Water-saturated butanol

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA (to bind free acyl-CoA), and the acyl-CoA substrate.

  • Add the mitochondrial preparation or purified enzyme to the reaction mixture.

  • Pre-incubate at 37°C for 2 minutes.

  • Initiate the reaction by adding L-[3H]carnitine.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Extract the radiolabeled acylcarnitine product by adding water-saturated butanol and vortexing.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol.

  • Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • The amount of radioactivity is proportional to the CPT1 activity.

CPT1_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, BSA, Acyl-CoA) Add_Enzyme_Source Add Mitochondrial Prep or Purified CPT1 Prepare_Reaction_Mix->Add_Enzyme_Source Pre-incubate Pre-incubate 2 min at 37°C Add_Enzyme_Source->Pre-incubate Start_Reaction Add L-[3H]carnitine Pre-incubate->Start_Reaction Incubate Incubate 5 min at 37°C Start_Reaction->Incubate Stop_Reaction Add 1 M HCl Incubate->Stop_Reaction Extract Extract with Butanol Stop_Reaction->Extract Count_Radioactivity Liquid Scintillation Counting Extract->Count_Radioactivity

Caption: Workflow for the CPT1 radioisotopic assay.

Conclusion

While direct comparative data for this compound is currently lacking, this guide provides a foundation for its study in the context of other long-chain acyl-CoAs. The dicarboxylic nature of this molecule suggests it is likely a substrate for the peroxisomal beta-oxidation pathway and may interact differently with mitochondrial enzymes compared to its monocarboxylic counterparts. The provided experimental protocols offer a standardized approach for researchers to generate the necessary quantitative data to fully elucidate the metabolic role of this compound and its potential as a biomarker or therapeutic target in metabolic diseases. Further research is warranted to populate the data gaps and build a more complete understanding of dicarboxylic acid metabolism.

References

Unraveling the Metabolic Consequences of Elevated (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The accumulation of (2E)-tetradecenedioyl-CoA, an unsaturated dicarboxylic acyl-CoA, points to potential dysregulation in fatty acid metabolism. This guide provides a comprehensive comparison of its metabolic context with alternative acyl-CoAs, supported by experimental data and detailed methodologies. Understanding the functional consequences of elevated this compound is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies.

Dicarboxylic acids are typically minor products of fatty acid metabolism, formed through ω-oxidation, particularly when mitochondrial β-oxidation is impaired. Conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency can lead to the accumulation of various dicarboxylic acids, including unsaturated species.[1] The subsequent metabolism of these dicarboxylic acids primarily occurs via peroxisomal β-oxidation.[2][3]

Comparative Analysis of Acyl-CoA Metabolism

The metabolic fate and cellular impact of this compound can be understood by comparing it with other relevant acyl-CoAs. The following table summarizes key metabolic parameters, highlighting the distinct pathways and potential consequences of their accumulation.

Acyl-CoA SpeciesPrimary Metabolic PathwayKey EnzymesPotential Consequences of Elevated Levels
This compound Peroxisomal β-oxidationAcyl-CoA Oxidase (ACOX), L-Bifunctional Protein (LBP), D-Bifunctional Protein (DBP)[3]Disruption of peroxisomal function, potential for lipid peroxidation due to unsaturation, contribution to dicarboxylic aciduria.
Palmitoyl-CoA (C16:0) Mitochondrial β-oxidationCarnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases (e.g., VLCAD)Inhibition of key enzymes, altered membrane fluidity, lipotoxicity.
Dodecanedioyl-CoA (C12, saturated) Mitochondrial & Peroxisomal β-oxidationMedium-Chain Acyl-CoA Dehydrogenase (MCAD)[4][5]Increased energy expenditure, reduced body fat, improved glucose tolerance (as observed with dietary dodecanedioic acid)[6][7]
Oleoyl-CoA (C18:1) Mitochondrial β-oxidationAcyl-CoA Dehydrogenases, Enoyl-CoA IsomeraseAltered membrane fluidity, can be a precursor to unsaturated dicarboxylic acids via ω-oxidation.[8]

Signaling Pathways and Metabolic Interplay

The accumulation of specific acyl-CoAs can disrupt cellular signaling and metabolic homeostasis. The following diagram illustrates the metabolic pathways of fatty acids and the potential points of dysregulation leading to elevated dicarboxylic acyl-CoAs.

Fatty_Acid_Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Acyl_CoA->Mitochondrial_Beta_Oxidation Major Pathway Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Acyl_CoA->Omega_Oxidation Minor/Overload Pathway Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acids->Dicarboxylyl_CoA Activation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylyl_CoA->Peroxisomal_Beta_Oxidation Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA & Acetyl-CoA Peroxisomal_Beta_Oxidation->Chain_Shortened_Acyl_CoA MCAD_Deficiency MCAD Deficiency (or other β-oxidation defects) MCAD_Deficiency->Mitochondrial_Beta_Oxidation Inhibition MCAD_Deficiency->Omega_Oxidation Upregulation

Caption: Overview of fatty acid metabolism and the formation of dicarboxylic acids.

Experimental Protocols

1. Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis.[9][10]

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).

    • Include internal standards (e.g., 13C-labeled acyl-CoAs) for accurate quantification.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA.

2. In Vitro Metabolism of this compound

This protocol allows for the investigation of the metabolic fate of this compound in isolated organelles.

  • Organelle Isolation:

    • Isolate mitochondria and peroxisomes from tissue homogenates (e.g., rat liver) using differential centrifugation and/or density gradient centrifugation.

  • Incubation:

    • Incubate the isolated organelles with synthesized this compound in a buffered reaction medium containing necessary cofactors (e.g., NAD+, FAD, CoA, ATP, carnitine for mitochondria; CoA, ATP, NAD+ for peroxisomes).

    • Incubate for various time points.

  • Analysis:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the reaction mixture by LC-MS/MS to identify and quantify the remaining this compound and any metabolic products (e.g., chain-shortened dicarboxylyl-CoAs).

The following diagram outlines a potential experimental workflow for investigating the functional consequences of elevated this compound.

Experimental_Workflow Start Hypothesis: Elevated this compound has functional consequences Synthesis Chemical Synthesis of This compound Start->Synthesis Cell_Culture Cell Culture Experiments Synthesis->Cell_Culture Organelle_Studies Isolated Organelle Studies Synthesis->Organelle_Studies Toxicity Assess Cytotoxicity (e.g., MTT assay) Cell_Culture->Toxicity Metabolism Metabolic Profiling (LC-MS/MS) Cell_Culture->Metabolism Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Culture->Gene_Expression Mito_Function Mitochondrial Function Assays (e.g., Seahorse) Organelle_Studies->Mito_Function Perox_Function Peroxisomal Function Assays (e.g., β-oxidation rate) Organelle_Studies->Perox_Function Data_Analysis Data Analysis and Interpretation Toxicity->Data_Analysis Metabolism->Data_Analysis Gene_Expression->Data_Analysis Mito_Function->Data_Analysis Perox_Function->Data_Analysis Conclusion Conclusion on Functional Consequences Data_Analysis->Conclusion

Caption: Proposed workflow to study this compound effects.

Concluding Remarks

While direct experimental evidence for the specific functional consequences of elevated this compound is currently limited, its identity as an unsaturated dicarboxylic acyl-CoA suggests a primary role for peroxisomal β-oxidation in its clearance. Its accumulation likely reflects an upstream impairment of mitochondrial fatty acid oxidation. Further research, following the experimental frameworks outlined in this guide, is necessary to fully elucidate the specific cellular and systemic impacts of this metabolite. Such investigations will be instrumental in understanding its role in metabolic diseases and in the development of novel diagnostic and therapeutic approaches.

References

Unraveling the Substrate Specificity of Human Acyl-CoA Dehydrogenases: A Comparative Analysis of (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research indicates that (2E)-tetradecenedioyl-CoA, a dicarboxylic unsaturated acyl-CoA, is a potential substrate for human acyl-CoA dehydrogenases (ACADs), particularly engaging with long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This guide provides a comparative overview of the substrate preferences of human ACADs, experimental data on related substrates, and detailed protocols for assessing enzyme activity, offering valuable insights for researchers in metabolism and drug development.

Human ACADs are a family of mitochondrial flavoenzymes crucial for fatty acid β-oxidation, a key energy-generating pathway. These enzymes exhibit distinct but overlapping specificities for the length of the fatty acyl-CoA chain. The primary human ACADs include Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Interestingly, research has also highlighted the activity of MCAD with dicarboxylic acyl-CoAs. One study demonstrated that MCAD exhibits activity with both six and twelve-carbon dicarboxylyl-CoAs[2][3]. This finding opens the possibility that this compound, a fourteen-carbon dicarboxylic acyl-CoA, may also serve as a substrate for MCAD, although its efficiency relative to shorter-chain dicarboxyl-CoAs remains to be determined.

Comparative Substrate Activity of Human Acyl-CoA Dehydrogenases

To provide a clearer perspective on substrate specificity, the following table summarizes the known activities of human ACADs with various relevant substrates.

Acyl-CoA DehydrogenaseOptimal Substrate Chain LengthActivity with Unsaturated Acyl-CoAsActivity with Dicarboxylic Acyl-CoAsPutative Activity with this compound
SCAD C4-C6LowNot well characterizedUnlikely
MCAD C6-C10ModerateYes (C6, C12)[3]Possible
LCAD C12-C18Yes (e.g., 5-cis-tetradecenoyl-CoA)Not well characterizedLikely
VLCAD C14-C20Poor with double bonds near the CoA ester[1]Not well characterizedUnlikely

Experimental Protocols

A widely accepted method for determining the activity of acyl-CoA dehydrogenases is the ferricenium-based spectrophotometric assay. This assay offers a convenient and reliable alternative to the physiological electron acceptor, electron-transferring flavoprotein (ETF).

Ferricenium-Based Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

Principle:

This assay measures the reduction of ferricenium ion, which acts as an artificial electron acceptor, by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate by the ACAD enzyme. The reduction of the ferricenium ion leads to a decrease in absorbance at 300 nm, which is proportional to the enzyme activity.[4][5][6][7]

Materials:

  • Purified human acyl-CoA dehydrogenase (e.g., LCAD or MCAD)

  • This compound or other acyl-CoA substrate

  • Ferricenium hexafluorophosphate (B91526)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of the acyl-CoA substrate in the assay buffer.

  • Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer.

  • In a cuvette, mix the assay buffer, the acyl-CoA substrate at the desired concentration, and the ferricenium hexafluorophosphate solution.

  • Initiate the reaction by adding a small amount of the purified acyl-CoA dehydrogenase.

  • Immediately monitor the decrease in absorbance at 300 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of the ferricenium ion.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the acyl-CoA substrate. The data are then fitted to the Michaelis-Menten equation.[7]

Visualizing the Metabolic Context

To understand the role of acyl-CoA dehydrogenases in the broader context of cellular metabolism, the following diagram illustrates the fatty acid β-oxidation pathway.

FattyAcidBetaOxidation cluster_MitochondrialMatrix Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (ACAD) FAD -> FADH₂ HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H₂O KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH + H⁺ ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketoacyl-CoA Thiolase CoA-SH AcetylCoA Acetyl-CoA ShortenedAcylCoA->FattyAcylCoA Re-enters cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

Conclusion

The available evidence strongly suggests that this compound is a substrate for human long-chain acyl-CoA dehydrogenase and possibly medium-chain acyl-CoA dehydrogenase. The lack of direct kinetic data highlights an area for future research to precisely quantify the efficiency of this interaction. The provided experimental protocol for the ferricenium-based assay offers a robust method for researchers to investigate the activity of various ACADs with this and other novel substrates. A deeper understanding of the substrate specificities of these crucial metabolic enzymes will undoubtedly aid in the elucidation of disease mechanisms and the development of targeted therapeutic interventions.

References

The Metabolic Role of (2E)-tetradecenedioyl-CoA in Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the research findings on (2E)-tetradecenedioyl-CoA, a key intermediate in the peroxisomal β-oxidation of tetradecanedioic acid, is presented for researchers, scientists, and drug development professionals. This guide synthesizes the current understanding of its metabolic context, associated enzymes, and the experimental approaches used to study this pathway.

This compound is an intermediate in the metabolism of dicarboxylic acids (DCAs). These molecules are formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes more active when mitochondrial β-oxidation is impaired or overloaded. The resulting DCAs are primarily metabolized through peroxisomal β-oxidation, a pathway that serves as an alternative to mitochondrial fatty acid oxidation to mitigate the toxic effects of fatty acid accumulation.[1][2] This metabolic pathway is particularly active in the liver and kidneys.[1][2]

The entry of long-chain dicarboxylic acids into peroxisomes is a critical step and is thought to be mediated by the transporter ABCD3.[3] Once inside the peroxisome, the dicarboxylic acid is activated to its CoA ester and undergoes β-oxidation.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The β-oxidation of dicarboxylyl-CoA esters involves a series of enzymatic reactions that shorten the carbon chain. For a C14 dicarboxylic acid like tetradecanedioic acid, the process would be as follows:

  • Oxidation: The saturated dicarboxylyl-CoA is oxidized by an acyl-CoA oxidase to introduce a double bond, forming this compound.

  • Hydration and Dehydrogenation: A bifunctional protein then catalyzes the hydration of the double bond and the subsequent dehydrogenation to a ketoacyl-CoA.

  • Thiolytic Cleavage: Finally, a thiolase cleaves the ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

This cycle repeats until the dicarboxylic acid is fully metabolized.

Key Enzymes in Long-Chain Dicarboxylic Acid β-Oxidation

Several key enzymes are involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids. Studies using fibroblasts from patients with specific enzyme deficiencies have been instrumental in identifying these enzymes.[4]

EnzymeAbbreviationFunction in Dicarboxylic Acid β-Oxidation
Straight-chain acyl-CoA oxidaseSCOXCatalyzes the first, rate-limiting step of β-oxidation, the formation of a 2-enoyl-CoA.
L-bifunctional proteinLBPPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
D-bifunctional proteinDBPAlso has enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, acting on specific substrates.
Sterol carrier protein XSCPxThought to be involved in the thiolase reaction.
3-ketoacyl-CoA thiolase-Catalyzes the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA.
ATP Binding Cassette Subfamily D Member 3ABCD3A peroxisomal transporter that plays a major role in the import of dicarboxylic acids into the peroxisome.

Experimental Protocols for Studying Dicarboxylic Acid Metabolism

The study of dicarboxylic acid metabolism often involves a combination of in vitro and in vivo approaches. A common experimental workflow to characterize the activity of enzymes involved in this pathway is outlined below.

General Experimental Workflow for Enzyme Activity Assays

cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts) protein_ext Protein Extraction cell_culture->protein_ext tissue_homo Tissue Homogenization (e.g., Liver) tissue_homo->protein_ext reaction_mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) protein_ext->reaction_mix recomb_exp Recombinant Protein Expression & Purification recomb_exp->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation detection Detect Product Formation (e.g., Spectrophotometry, HPLC) incubation->detection kinetics Determine Enzyme Kinetics (Km, Vmax) detection->kinetics comparison Compare Activity (e.g., Wild-type vs. Mutant) kinetics->comparison

A generalized workflow for determining enzyme activity in dicarboxylic acid metabolism.

A more specific protocol for assessing the β-oxidation of a radiolabeled dicarboxylic acid in cultured fibroblasts would involve the following steps:

  • Cell Culture: Human skin fibroblasts from healthy controls and patients with known metabolic disorders are cultured under standard conditions.

  • Substrate Preparation: A radiolabeled long-chain dicarboxylic acid (e.g., [1-¹⁴C]hexadecanedioic acid) is used as the substrate.

  • Incubation: The cultured fibroblasts are incubated with the radiolabeled substrate for a defined period.

  • Measurement of β-oxidation: The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA produced, which is typically trapped as water-soluble products.

  • Data Analysis: The results from patient-derived fibroblasts are compared to those from healthy controls to identify defects in the metabolic pathway.

Signaling and Metabolic Pathways

The peroxisomal β-oxidation of dicarboxylic acids is a critical metabolic pathway. The following diagram illustrates the key steps in the breakdown of a long-chain dicarboxylic acid, highlighting the position of this compound as an intermediate.

cluster_peroxisome Peroxisome dca_coa Dicarboxylyl-CoA (e.g., Tetradecanedioyl-CoA) enoyl_coa (2E)-Dicarboxyenoyl-CoA (e.g., this compound) dca_coa->enoyl_coa Acyl-CoA Oxidase (SCOX) hydroxyacyl_coa 3-Hydroxy-dicarboxylyl-CoA enoyl_coa->hydroxyacyl_coa Bifunctional Protein (LBP/DBP) (Hydratase activity) ketoacyl_coa 3-Keto-dicarboxylyl-CoA hydroxyacyl_coa->ketoacyl_coa Bifunctional Protein (LBP/DBP) (Dehydrogenase activity) shorter_dca_coa Shorter Dicarboxylyl-CoA ketoacyl_coa->shorter_dca_coa Thiolase (SCPx) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (SCPx) ext_dca Long-chain Dicarboxylic Acid ext_dca->dca_coa ABCD3 Transporter & CoA Synthetase

Peroxisomal β-oxidation of a long-chain dicarboxylic acid.

Concluding Remarks

While specific quantitative data for this compound remains limited in the public domain, its role as a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids is well-established within the broader context of fatty acid metabolism. The study of this pathway and its constituent enzymes is crucial for understanding various metabolic disorders. The experimental approaches outlined in this guide provide a framework for further investigation into the kinetics and regulation of dicarboxylic acid metabolism, which may ultimately inform the development of novel therapeutic strategies for related diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2E)-tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (2E)-tetradecenedioyl-CoA are paramount for ensuring laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted, treating the compound as potentially hazardous. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Organic Solvent Solutions: If this compound has been used in organic solvents, it must be segregated into a designated halogenated or non-halogenated solvent waste container, depending on the solvent used.

  • Solid Waste: Any solid waste, such as contaminated pipette tips, tubes, or weighing papers, should be placed in a separate, sealed container labeled as solid chemical waste.

  • Unused Product: Unused or expired this compound should be disposed of in its original container, which should be securely sealed.

2. Waste Container Management:

  • Container Type: Use only chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date must also be clearly visible.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel. Ensure secondary containment is used to prevent spills.

3. Decontamination Procedures:

  • Glassware and Equipment: All non-disposable items that have come into contact with this compound must be decontaminated. A common and effective method is a triple rinse procedure.

    • Rinse the item with a suitable solvent (such as ethanol (B145695) or isopropanol) that can solubilize the compound. Collect this first rinse as hazardous waste.

    • Follow with two subsequent rinses with the same solvent, also collecting the rinseate as hazardous waste.

    • After the solvent rinse, wash with soap and water.

  • Work Surfaces: Decontaminate work surfaces, such as the inside of the fume hood, by wiping them down with a cloth soaked in a suitable solvent, followed by a thorough cleaning with soap and water. Dispose of the used cloths as solid chemical waste.

4. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in accumulation for the maximum allowable time (see table below), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinseate be poured down the drain.[1][2]

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for chemical waste.[1][3]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuidelineRegulatory Basis
Maximum Hazardous Waste Volume in SAA 55 gallonsEPA / RCRA
Maximum Acutely Toxic Waste Volume in SAA 1 quart (liquid) or 1 kg (solid)EPA / RCRA
Maximum Waste Accumulation Time in SAA Up to 12 months (provided volume limits are not exceeded)University of Pennsylvania EHRS[2]
Empty Container Rinsing Triple rinse with a suitable solventVanderbilt University Medical Center[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Disposal Workflow for this compound A Start: this compound Waste Generated B Identify Waste Type A->B O Decontaminate Glassware & Surfaces (Triple Rinse) A->O C Aqueous Waste B->C Aqueous D Organic Solvent Waste B->D Organic E Solid Waste (Contaminated materials) B->E Solid F Collect in Labeled, Sealed Container (Aqueous Waste) C->F G Segregate Halogenated vs. Non-halogenated D->G J Collect in Labeled, Sealed Container (Solid Chemical Waste) E->J K Store in Secondary Containment in Satellite Accumulation Area (SAA) F->K H Collect in Labeled, Sealed Container (Halogenated Solvent Waste) G->H Halogenated I Collect in Labeled, Sealed Container (Non-halogenated Solvent Waste) G->I Non-halogenated H->K I->K J->K L Container Full or Max Time Reached? K->L L->K No M Contact Environmental Health & Safety (EHS) for Pickup L->M Yes N End: Proper Disposal M->N P Collect Rinseate as Hazardous Waste O->P P->F

Caption: Disposal workflow for this compound waste.

References

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